molecular formula C5H5NNaO B8686529 3-Hydoxypyridine sodium salt

3-Hydoxypyridine sodium salt

Cat. No.: B8686529
M. Wt: 118.09 g/mol
InChI Key: KVXVKWHSBZNVKW-UHFFFAOYSA-N
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Description

3-Hydoxypyridine sodium salt is a useful research compound. Its molecular formula is C5H5NNaO and its molecular weight is 118.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydoxypyridine sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydoxypyridine sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5NNaO

Molecular Weight

118.09 g/mol

InChI

InChI=1S/C5H5NO.Na/c7-5-2-1-3-6-4-5;/h1-4,7H;

InChI Key

KVXVKWHSBZNVKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)O.[Na]

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to Sodium 3-Pyridinol: Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of sodium 3-pyridinol, a key heterocyclic organic compound. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a foundational understanding of its chemical nature, practical methodologies for its synthesis and characterization, and insights into its applications within the pharmaceutical landscape. The content herein is structured to provide both theoretical grounding and actionable protocols, ensuring scientific integrity and practical utility for professionals in drug discovery and development.

Introduction: The Pyridinol Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental scaffold in a vast array of natural products, coenzymes, and pharmaceutical agents, prized for its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding.[1][2] Among its derivatives, hydroxypyridines, and their corresponding salts, represent a "privileged structure" in medicinal chemistry.[3] Sodium 3-pyridinol, the sodium salt of 3-hydroxypyridine, serves as a crucial intermediate and building block in the synthesis of complex therapeutic molecules.[4] Its utility stems from the reactivity of the pyridinol core, which allows for diverse functionalization.[4] Pyridinone-containing compounds, which are structurally related through tautomerism, exhibit a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[3][5] This guide will elucidate the core molecular characteristics of sodium 3-pyridinol, providing the technical foundation necessary for its effective utilization in research and development.

Molecular Structure, Weight, and Physicochemical Properties

The chemical identity of sodium 3-pyridinol is defined by its molecular structure and resulting physical properties. It is the product of the deprotonation of the hydroxyl group of 3-hydroxypyridine by a sodium base.

Chemical Structure and Tautomerism

Sodium 3-pyridinol is an ionic compound consisting of a sodium cation (Na⁺) and a pyridin-3-olate anion. The parent molecule, 3-hydroxypyridine, can exist in tautomeric equilibrium with its zwitterionic form, pyridin-1-ium-3-olate (a pyridone structure). This equilibrium is influenced by the solvent environment. The formation of the sodium salt effectively "locks" the molecule in the olate form.

Caption: Tautomerism of 3-hydroxypyridine and its conversion to Sodium 3-Pyridinol.

Physicochemical Data

The fundamental properties of sodium 3-pyridinol are summarized below. These values are critical for experimental design, including reaction stoichiometry, solvent selection, and safety assessments.

PropertyValueSource(s)
Chemical Name Sodium 3-pyridinol; Sodium pyridin-3-olate[6][7]
CAS Number 52536-09-1[6][7]
Molecular Formula C₅H₄NNaO[7]
Molecular Weight 117.08 g/mol [6][7]
Exact Mass 117.019058 Da[6]
Appearance White to light tan crystalline powder[8][9]
Melting Point >300 °C[6]
Solubility Soluble in water and alcohol[8]
InChI Key WHYQZPOBOBSAIS-UHFFFAOYSA-M[7]
SMILES C1=CC(=CN=C1)[O-].[Na+][7]

Synthesis and Purification Protocol

The synthesis of sodium 3-pyridinol is a straightforward acid-base reaction. The following protocol describes a standard laboratory procedure for its preparation from 3-hydroxypyridine. This self-validating system relies on stoichiometric control and pH monitoring to ensure complete conversion.

Causality Behind Experimental Choices
  • Reagents : 3-Hydroxypyridine is the acidic precursor. Sodium hydroxide is chosen as a strong, common, and cost-effective base that yields water as the only byproduct, simplifying purification.

  • Solvent : Ethanol is selected as it readily dissolves both the starting material and the product at elevated temperatures, but allows for precipitation of the sodium salt upon cooling, facilitating isolation.

  • Purification : Recrystallization is the chosen method for purification. The principle is based on the differential solubility of the desired product and any impurities in a given solvent system at varying temperatures. Toluene is a suitable solvent for the parent 3-hydroxypyridine, but for the salt, a polar solvent like ethanol is more appropriate.

Step-by-Step Synthesis Workflow
  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 9.51 g (0.10 mol) of 3-hydroxypyridine in 100 mL of absolute ethanol.[10] Warm the mixture gently if necessary to achieve complete dissolution.

  • Base Addition : Prepare a solution of 4.00 g (0.10 mol) of sodium hydroxide in 50 mL of absolute ethanol. Add this solution dropwise to the stirring 3-hydroxypyridine solution at room temperature over 30 minutes.

  • Reaction : After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 1 hour to ensure the reaction goes to completion.

  • Isolation : Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cool the mixture in an ice bath for 1 hour to maximize precipitation of the product.

  • Filtration : Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two 20 mL portions of cold diethyl ether to remove any residual soluble impurities.

  • Drying : Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically high (>90%).

A 1. Dissolve 3-Hydroxypyridine in Ethanol C 3. Add NaOH Solution Dropwise to Pyridine Solution A->C B 2. Prepare Ethanolic NaOH Solution B->C D 4. Reflux for 1 Hour (Complete Reaction) C->D E 5. Cool to Room Temp & then Ice Bath (Precipitation) D->E F 6. Vacuum Filtration (Isolate Product) E->F G 7. Wash with Cold Diethyl Ether F->G H 8. Dry Under Vacuum (Final Product) G->H

Caption: Experimental workflow for the synthesis of Sodium 3-Pyridinol.

Analytical Characterization

Confirming the identity and purity of the synthesized sodium 3-pyridinol is paramount. A combination of spectroscopic methods should be employed.

TechniqueExpected Results for Sodium 3-Pyridinol
¹H NMR The spectrum will resemble that of 3-hydroxypyridine but with shifts characteristic of the anionic form. The broad singlet for the hydroxyl proton (around 9.9 ppm in DMSO-d6 for the parent) will be absent.[11] Aromatic protons will show upfield or downfield shifts due to the increased electron density on the ring from the deprotonation.
¹³C NMR Similar to ¹H NMR, the carbon signals will be shifted compared to the parent compound. The carbon atom bonded to the oxygen (C3) will experience a significant downfield shift due to the negative charge on the oxygen.
IR Spectroscopy The most significant change will be the disappearance of the broad O-H stretching band typically found between 3200-3600 cm⁻¹ for 3-hydroxypyridine. Characteristic aromatic C-H and C=C/C=N stretching vibrations will remain.
UV-Vis 3-Hydroxypyridine exhibits a characteristic UV spectrum.[12] Upon salt formation, a bathochromic (red) shift of the absorption maximum is expected due to the increased electron-donating ability of the phenolate-like oxygen.
Mass Spectrometry In negative ion mode ESI-MS, the primary peak observed would correspond to the pyridin-3-olate anion with an m/z of 94.03 [M-Na]⁻.

Applications in Drug Development

Sodium 3-pyridinol is not typically an active pharmaceutical ingredient (API) itself but is a versatile intermediate for constructing more complex molecules.

  • Scaffold for Bioactive Molecules : The pyridin-3-ol core is present in numerous compounds investigated for anticancer, antimicrobial, and anti-inflammatory activities.[3][4] Its structure allows for derivatization at multiple positions to optimize binding to biological targets.

  • Improved Physicochemical Properties : Converting a parent molecule with a 3-hydroxypyridine moiety into its sodium salt can significantly increase aqueous solubility, which is a critical factor for drug formulation and bioavailability.[2]

  • Precursor for Kinase Inhibitors : The pyridinone scaffold is a well-established hinge-binding motif for protein kinases, a major class of drug targets, particularly in oncology.[3] Sodium 3-pyridinol can serve as a starting point for the synthesis of such inhibitors.

A Sodium 3-Pyridinol (Starting Material) B Functionalization Reaction (e.g., Etherification, N-Alkylation) A->B C Intermediate Compound B->C D Further Synthetic Steps (e.g., Coupling Reactions) C->D E Final API (e.g., Kinase Inhibitor) D->E

Sources

Solvation Dynamics and Application Protocols for 3-Hydroxypyridine Sodium Salt in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists in pharmaceutical development and complex organic synthesis, we frequently encounter the challenge of optimizing nucleophilic substitution reactions involving heterocyclic compounds. The solvation of these compounds is not merely a physical dissolution process; it is a fundamental thermodynamic driver that dictates reaction kinetics and regioselectivity.

This technical guide explores the physicochemical behavior of 3-hydroxypyridine sodium salt, detailing its solubility profile in organic solvents, the mechanistic causality behind solvent selection, and field-proven, self-validating protocols for its application in O-alkylation workflows.

Physicochemical Causality: The Zwitterion and the Salt

To understand the solubility of the sodium salt, we must first analyze the neutral parent compound. Neutral 3-hydroxypyridine (CAS 109-00-2) exhibits dual pKa values of approximately 4.79 (pyridinium protonation) and 8.75 (hydroxyl deprotonation)[1]. In aqueous and moderately polar environments, the2, transferring the phenolic proton to the pyridine nitrogen[2]. This zwitterionic character creates a strong ionic crystal lattice, rendering the neutral compound sparingly soluble in non-polar organic solvents, though it achieves ~33 g/L solubility in water at 20°C[1].

By deprotonating the hydroxyl group to form 3-hydroxypyridine sodium salt (sodium pyridin-3-olate), the zwitterionic equilibrium is permanently broken. The resulting salt features a localized negative charge on the oxygen atom. To utilize this compound as a nucleophile, selecting an organic solvent that can dissociate the sodium cation without passivating the oxygen anion is the most critical parameter for success.

Solubility Profile and Mechanistic Rationale

The table below summarizes the solubility tiers of 3-hydroxypyridine sodium salt across common organic solvents, mapping the empirical data to the underlying solvation mechanics.

Organic SolventSolubility TierMechanistic Rationale (Causality)Typical Application
N,N-Dimethylformamide (DMF) HighPolar aprotic nature strongly solvates the Na⁺ cation via its oxygen lone pairs, leaving the pyridinolate anion "naked" and highly nucleophilic.3[3].
Tetrahydrofuran (THF) Moderate to HighEthereal oxygen coordinates Na⁺ effectively. Lower boiling point than DMF facilitates moderate reaction rates with easy solvent removal under reduced pressure.4[4].
N,N-Dimethylacetamide (DMAc) HighMechanistically identical to DMF but offers higher thermal stability for extended, high-temperature reaction times.5[5].
Ethanol / Methanol HighProtic solvents form strong hydrogen bonds with the pyridinolate oxygen, heavily attenuating its nucleophilicity and raising the activation energy for SN2 attacks.Recrystallization, salt formation, and purification.
Dichloromethane (DCM) LowInsufficient dielectric constant to disrupt the strong ionic lattice of the sodium salt.Aqueous workup, liquid-liquid extraction.

Workflow: Solvent Selection and Reaction Pathway

The following diagram illustrates the logical branching of solvent selection based on the desired chemical outcome (synthesis vs. purification).

G N1 3-Hydroxypyridine Sodium Salt (Starting Material) N2 Solvent Selection N1->N2 N3 Polar Aprotic Solvents (DMF, DMAc, THF) Na+ Solvation / Naked Anion N2->N3 Synthesis Pathway N4 Protic Solvents (EtOH, MeOH) H-Bonding / Caged Anion N2->N4 Purification Pathway N5 Addition of Electrophile (e.g., Alkyl Halide) N3->N5 N7 Attenuated Reactivity (Recrystallization Use) N4->N7 N6 SN2 O-Alkylation (High Yield) N5->N6 N8 Aqueous Workup (Partitioning & Washing) N6->N8 N9 Purified 3-Alkoxypyridine N8->N9

Solvent-dependent reactivity and processing workflow for 3-hydroxypyridine sodium salt.

Experimental Protocol: Self-Validating O-Alkylation

To ensure scientific integrity and reproducibility, the following methodology for the O-alkylation of 3-hydroxypyridine sodium salt is designed as a self-validating system . Each step includes the mechanistic causality behind the action and a verification checkpoint.

Objective: Synthesize a 3-alkoxypyridine derivative via SN2 substitution using an alkyl halide (e.g., alpha-bromophenylacetic acid)[4].

Step 1: Anhydrous System Preparation
  • Action: Flame-dry a round-bottom flask under inert gas (N₂ or Argon). Add 3-hydroxypyridine sodium salt (1.2 eq) and suspend/dissolve in anhydrous THF or DMF to achieve a 0.1 M to 1.0 M concentration[4].

  • Causality: The pyridinolate anion is highly sensitive to protic interference. Trace water will competitively react with the electrophile and hydrate the anion, creating a solvent cage that drastically reduces its nucleophilicity.

  • Validation: The solution should appear as a uniform slurry or clear solution (depending on molarity) without clumping, indicating proper dispersion of the salt.

Step 2: Electrophile Introduction
  • Action: Add the alkyl halide (1.0 eq) dropwise at 0°C, then allow the system to warm to room temperature. If using THF, the reaction may be refluxed for 2 hours to drive the SN2 process to completion[4].

  • Causality: Controlled thermal addition prevents localized exothermic spikes, which can lead to unwanted poly-alkylation or degradation of the heterocyclic ring.

Step 3: Self-Validating Reaction Monitoring
  • Action: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 10% MeOH in DCM solvent system.

  • Causality: Relying solely on standardized reaction times is prone to error due to slight variations in ambient temperature or reagent purity.

  • Validation: The physical disappearance of the highly polar pyridinolate baseline spot and the emergence of a higher Rf UV-active spot confirms successful O-alkylation. Do not proceed to workup until the baseline spot is minimized.

Step 4: Quenching and Liquid-Liquid Extraction
  • Action: Concentrate the reaction mixture to dryness in vacuo. Partition the resulting residue between a moderately polar organic solvent (e.g., 20% isopropanol/chloroform) and water. Wash the organic layer with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄[4].

  • Causality: The sodium salt of the unreacted starting material and the sodium halide byproduct are highly water-soluble. Partitioning effectively isolates the newly formed, more lipophilic 3-alkoxypyridine derivative into the organic layer.

  • Validation: Evaporation of the dried organic layer should yield the desired compound as a measurable solid or oil, ready for NMR/LC-MS characterization.

References

  • Cas 109-00-2, 3-Hydroxypyridine | LookChem | 6

  • Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability | PMC - NIH | 2

  • Antibacterial Polymer Coatings | OSTI.gov | 3

  • Methods and compounds for inhibiting mrp1 - WO2001046199A1 | Google Patents | 4

  • University of Southampton Research Repository | soton.ac.uk | 5

Sources

pKa values and acidity of 3-Hydroxypyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values and Acidity of 3-Hydroxypyridine Derivatives

Executive Summary

The 3-hydroxypyridine (3-HP) motif is a privileged scaffold in medicinal chemistry, analytical chemistry, and structural biology. It forms the core of essential biomolecules, such as pyridoxine (Vitamin B6), and serves as a critical pharmacophore in various kinase inhibitors and pH-responsive contrast agents. The physicochemical behavior of 3-HP derivatives is uniquely governed by their amphoteric nature, possessing both a basic pyridine nitrogen and an acidic phenolic hydroxyl group.

This whitepaper synthesizes the thermodynamic principles, quantitative structure-property relationships (QSPR), and field-proven experimental protocols for determining and utilizing the pKa values of 3-hydroxypyridine derivatives in drug development.

Mechanistic Foundation: Tautomerism and the "Nonclassical Zwitterion"

To accurately predict the absorption, distribution, metabolism, and excretion (ADME) profile of a 3-HP derivative, one must first understand its ionization equilibria. 3-HP is an ampholyte that undergoes two distinct protonation/deprotonation events.

The ΔpKa Paradox

Classical chemical theory (the Pagliara rule) dictates that a stable zwitterion only exists in aqueous solution if the acidic pKa is significantly lower than the basic pKa (a positive ΔpKa ). However, 3-hydroxypyridines are classified as nonclassical zwitterions [1],[2].

For the parent 3-HP molecule, the macroscopic pKa of the basic pyridine nitrogen is approximately 4.8, while the pKa of the acidic hydroxyl group is approximately 8.7[3]. This results in a negative ΔpKa . Despite this, UV-Vis and 19 F NMR spectroscopic studies demonstrate that in aqueous solutions, 3-HP exists in a tautomeric equilibrium where the neutral form and the zwitterionic form are present in a nearly 1:1 ratio ( KT​≈1.17 )[4].

Causality of Zwitterionic Stabilization

The stabilization of the zwitterionic form in water is driven by the high dielectric constant of the solvent and extensive hydrogen-bonding networks[4]. When transitioning to apolar solvents or lipid membranes, the equilibrium shifts dramatically to favor the uncharged, neutral tautomer. This dynamic tautomerization allows 3-HP derivatives to maintain high aqueous solubility (via the zwitterion) while retaining membrane permeability (via the neutral species)[1],[2].

Equilibria Cation Cationic Form (Protonated N, Protonated O) pH < 4.8 Neutral Neutral Form (Unprotonated N, Protonated O) pH 4.8 - 8.7 Cation->Neutral -H⁺ (pKa1 ≈ 4.8) Zwitterion Zwitterionic Form (Protonated N, Deprotonated O) pH 4.8 - 8.7 Cation->Zwitterion -H⁺ (pKa1 ≈ 4.8) Neutral->Zwitterion Tautomerization (KT ≈ 1.17) Anion Anionic Form (Unprotonated N, Deprotonated O) pH > 8.7 Neutral->Anion -H⁺ (pKa2 ≈ 8.7) Zwitterion->Anion -H⁺ (pKa2 ≈ 8.7)

Ionization and tautomeric equilibria of 3-hydroxypyridine across different pH states.

Quantitative Data: Substituent Effects on pKa

The introduction of substituents onto the pyridine ring predictably alters the electron density, thereby shifting the pKa values of both the nitrogen and the hydroxyl group. Electron-donating groups (EDGs) increase the electron density on the ring, making the nitrogen a stronger base (higher pKa1) and the hydroxyl group a weaker acid (higher pKa2).

Table 1: Macroscopic pKa Values of Key 3-Hydroxypyridine Derivatives

CompoundSubstituent ProfilepKa1 (Pyridine N)pKa2 (Phenolic OH)Reference
3-Hydroxypyridine None (Baseline)~4.80~8.75[3]
Pyridoxine (Vitamin B6) Alkyl / Hydroxymethyl (EDG)5.00 - 5.208.90 - 9.00[5],[6],[7]
2-Amino-3-hydroxypyridine Amino (Strong EDG via resonance)~5.15~9.80[8],[9]
6-Methyl-3-hydroxypyridine Methyl (EDG via induction)~5.40~9.50[10],[11]

Data Interpretation: The addition of an amino group in 2-amino-3-hydroxypyridine significantly raises the pKa of the hydroxyl group to ~9.8 due to strong resonance donation, which destabilizes the resulting phenolate anion[9]. Conversely, computational models (AM1/PM5) show that electron-withdrawing groups (e.g., nitro or cyano substituents) drastically lower both pKa values[12],[13].

Experimental Methodologies for pKa Determination

Accurate determination of pKa values requires rigorous environmental control. Because the tautomeric equilibrium of 3-HP is highly sensitive to ionic strength and temperature, protocols must be self-validating.

Protocol A: UV-Vis Spectrophotometric Determination (Alberty-Massey Method)

This method leverages the distinct molar absorptivities ( ϵ ) of the protonated, neutral/zwitterionic, and deprotonated species[14].

Reagents & Equipment:

  • Target 3-HP derivative (high purity).

  • Universal buffer system (e.g., Britton-Robinson buffers) covering pH 2.0 to 12.0.

  • 0.15 M NaCl (to maintain constant ionic strength).

  • Thermostated UV-Vis spectrophotometer set to 25.0 ± 0.1 °C.

Step-by-Step Workflow:

  • Solution Preparation: Prepare a 10−4 M stock solution of the 3-HP derivative in 0.15 M NaCl.

  • Buffering: Aliquot the stock into 15 separate vials. Adjust each vial to a specific pH between 2.0 and 12.0 using the universal buffer. Measure the exact final pH using a calibrated micro-electrode.

  • Spectral Acquisition: Record the absorption spectra from 200 nm to 400 nm for each solution.

  • Self-Validation (Isosbestic Points): Overlay the spectra. You must observe sharp isosbestic points. The presence of a clean isosbestic point confirms that only two absorbing species (e.g., Cation Neutral/Zwitterion) are in equilibrium. If the isosbestic point drifts, it indicates baseline instability, degradation, or a lack of ionic strength control.

  • Data Extraction: Plot the absorbance ( A ) at the wavelength of maximum variance ( λmax​ ) against pH.

  • Regression Analysis: Fit the resulting sigmoidal curve to the modified Henderson-Hasselbalch equation to extract the macroscopic pKa values[14],[15].

SpectroWorkflow Step1 1. Sample Prep Constant Ionic Strength (0.15M NaCl) Step2 2. pH Titration Buffer series pH 2.0 to 12.0 Step1->Step2 Step3 3. UV-Vis Scan Identify Isosbestic Points (Validation) Step2->Step3 Step4 4. Absorbance Plot Plot A(u03bb) vs. pH Step3->Step4 Step5 5. Non-linear Fit Extract pKa1 & pKa2 Step4->Step5

Step-by-step workflow for the spectrophotometric determination of pKa values.

Protocol B: Potentiometric Titration

Potentiometry is ideal for highly soluble 3-HP derivatives but requires strict exclusion of atmospheric carbon dioxide, which dissolves to form carbonic acid and skews the titration curve.

Step-by-Step Workflow:

  • Prepare a 2.0 mM solution of the 3-HP derivative in 50 mL of 0.15 M KCl.

  • Place the solution in a jacketed titration vessel maintained at 25.0 °C.

  • Purge the solution with high-purity Nitrogen ( N2​ ) or Argon gas for 15 minutes prior to titration, and maintain a positive pressure blanket during the experiment.

  • Titrate with standardized 0.1 M NaOH (carbonate-free) using an automated titrator.

  • Record the volume of titrant vs. pH. Calculate the first derivative ( ΔpH/ΔV ) to identify equivalence points and extract pKa values at the half-equivalence points.

Advanced Applications in Drug Development

Modulating ADME via Zwitterion Design

In modern drug discovery, high lipophilicity (logP) often leads to poor aqueous solubility and high metabolic clearance. Incorporating a 3-hydroxypyridine motif allows medicinal chemists to create "nonclassical zwitterions." Because the zwitterionic form dominates in the aqueous phase, solubility is vastly improved. However, as the molecule approaches the lipophilic cell membrane, the low dielectric environment forces a tautomeric shift to the neutral, uncharged species, allowing for passive membrane diffusion[1],[2].

pH-Responsive Paramagnetic Probes

The sensitivity of the 3-HP hydroxyl group to physiological pH changes has been brilliantly exploited in the design of Lanthanide(III) magnetic resonance spectroscopy (MRS) probes. For example, in Yb(III)-DO3A-HMP complexes, the 3-hydroxy-6-methylpyridyl (HMP) group acts as a coordinating arm.

  • Mechanism: As the tissue pH fluctuates between 6.0 and 8.0, the hydroxyl group (pKa ~7.4 in the complex) deprotonates[16].

  • Effect: This deprotonation increases the electron density on the coordinating oxygen, perturbing the ligand field and the dipolar field of the Lanthanide. This results in a linear, measurable change in the NMR chemical shift of the paramagnetically-shifted methyl resonance, allowing for real-time in vivo pH mapping of tumor microenvironments[16].

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A Comprehensive Technical Guide to 3-Hydroxypyridine and its Sodium Salt for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of 3-Hydroxypyridine and its corresponding sodium salt, two chemically related entities with distinct properties and applications. As a fundamental building block in organic synthesis, 3-Hydroxypyridine serves as a crucial intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2][3] The conversion of this weakly acidic compound into its sodium salt significantly alters its physicochemical properties, offering distinct advantages in specific formulation and application contexts. This document will dissect these differences, providing researchers and drug development professionals with the technical insights necessary for informed compound selection and utilization.

Part 1: Unveiling the Core Compounds: Structure and Physicochemical Properties

3-Hydroxypyridine: The Versatile Precursor

3-Hydroxypyridine (CAS 109-00-2), also known as 3-pyridinol, is an aromatic heterocyclic organic compound.[4] Its structure features a pyridine ring substituted with a hydroxyl group at the 3-position. This arrangement imparts both weakly acidic and weakly basic characteristics to the molecule.[1] The phenolic hydroxyl group can donate a proton, while the nitrogen atom in the pyridine ring can accept a proton.

The presence of both a hydrogen bond donor (-OH) and acceptor (ring nitrogen) allows 3-Hydroxypyridine to participate in intermolecular hydrogen bonding, influencing its physical properties such as melting point and solubility.[5]

The Sodium Salt: A Tale of Enhanced Solubility

The sodium salt of 3-Hydroxypyridine, sodium 3-pyridinolate (CAS 52536-09-1), is formed by the deprotonation of the hydroxyl group of 3-Hydroxypyridine by a sodium base. This conversion from a neutral molecule to an ionic salt dramatically impacts its physical properties, most notably its solubility in aqueous media.[6][7][8][9]

Comparative Physicochemical Properties

The key differences in the physicochemical properties of 3-Hydroxypyridine and its sodium salt are summarized in the table below. These differences are fundamental to their distinct applications.

Property3-Hydroxypyridine3-Hydroxypyridine Sodium SaltReferences
CAS Number 109-00-252536-09-1[4]
Molecular Formula C₅H₅NOC₅H₄NNaO[4]
Molecular Weight 95.10 g/mol 117.08 g/mol [4]
Appearance White to light brown crystalline powderBeige powder[3]
Melting Point 125-128 °C~300 °C[3][10]
Boiling Point 280-281 °C318.9 °C at 760 mmHg[3][10]
Water Solubility 33 g/L (20 °C)Expected to be significantly higher[3]
pKa 4.79, 8.75 (at 20 °C)Not applicable (ionic salt)[3]
pH (of aqueous solution) 6.0-6.5 (33g/L)Expected to be basic[3]

Part 2: Synthesis and Reactivity: A Comparative Analysis

Synthesis of 3-Hydroxypyridine

Several synthetic routes to 3-Hydroxypyridine have been established, with the choice of method often depending on the desired scale and available starting materials. A common laboratory and industrial method involves the sulfonation of pyridine, followed by alkali fusion.[3][11]

Experimental Protocol: Synthesis of 3-Hydroxypyridine via Sulfonation and Alkali Fusion [3]

  • Sulfonation of Pyridine:

    • To a stirred solution of fuming sulfuric acid, slowly add pyridine at a controlled temperature.

    • Heat the reaction mixture to 220-230 °C for an extended period (e.g., 24 hours).

    • Cool the mixture and pour it onto ice to precipitate the pyridine-3-sulfonic acid.

    • Isolate the pyridine-3-sulfonic acid by filtration and wash with cold water.

  • Alkali Fusion:

    • Mix the obtained pyridine-3-sulfonic acid with a significant excess of sodium hydroxide.

    • Heat the mixture to a high temperature (e.g., 270-290 °C) for several hours until the fusion is complete.

    • Cool the reaction mass and dissolve it in water.

  • Work-up and Purification:

    • Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of approximately 7-8.

    • Extract the 3-Hydroxypyridine into an organic solvent (e.g., diethyl ether or chloroform).

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄).

    • Remove the solvent under reduced pressure to yield crude 3-Hydroxypyridine.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., toluene or water).

G Pyridine Pyridine Pyridine_3_sulfonic_acid Pyridine_3_sulfonic_acid Pyridine->Pyridine_3_sulfonic_acid Fuming H₂SO₄, Δ 3-Hydroxypyridine 3-Hydroxypyridine Pyridine_3_sulfonic_acid->3-Hydroxypyridine 1. NaOH, Δ 2. H₃O⁺

Synthesis of 3-Hydroxypyridine Sodium Salt

The sodium salt is typically prepared by a straightforward acid-base reaction between 3-Hydroxypyridine and a suitable sodium base.

Experimental Protocol: Preparation of 3-Hydroxypyridine Sodium Salt

  • Reaction Setup:

    • Dissolve a known quantity of 3-Hydroxypyridine in a suitable solvent, such as ethanol or methanol.

    • In a separate flask, prepare a solution of one molar equivalent of sodium hydroxide or sodium methoxide in the same solvent.

  • Salt Formation:

    • Slowly add the basic solution to the stirred solution of 3-Hydroxypyridine at room temperature.

    • The formation of the sodium salt may be evidenced by a change in color or the precipitation of a solid.

  • Isolation:

    • If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

    • If no precipitate forms, the solvent can be removed under reduced pressure to yield the solid sodium salt.

G 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypyridine\nSodium Salt 3-Hydroxypyridine Sodium Salt 3-Hydroxypyridine->3-Hydroxypyridine\nSodium Salt NaOH or NaOCH₃ in Alcohol

Comparative Reactivity
  • 3-Hydroxypyridine: The reactivity of 3-Hydroxypyridine is characterized by the interplay of its hydroxyl group and the pyridine ring. The hydroxyl group can undergo O-alkylation and O-acylation reactions. The pyridine ring can undergo electrophilic substitution, although it is less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom. The nitrogen atom itself can be quaternized.

  • 3-Hydroxypyridine Sodium Salt: The sodium salt, with its phenoxide-like character, is a much stronger nucleophile than the parent 3-Hydroxypyridine. This enhanced nucleophilicity makes it more reactive towards electrophiles in O-alkylation and O-acylation reactions. The deprotonated form also influences the electron density of the pyridine ring, potentially altering its reactivity in electrophilic substitution reactions.

Part 3: Applications in Research and Drug Development

The choice between 3-Hydroxypyridine and its sodium salt is primarily dictated by the specific requirements of the application, particularly the desired solubility profile.

3-Hydroxypyridine: A Versatile Intermediate

3-Hydroxypyridine is a key starting material in the synthesis of a wide range of pharmaceuticals and agrochemicals.[2] Its bifunctional nature allows for diverse chemical modifications to produce complex target molecules. It is a precursor for the synthesis of several important drugs, including those with applications as neuroprotective agents and in the treatment of neuromuscular disorders.[2]

3-Hydroxypyridine Sodium Salt: Enhancing Aqueous Solubility for Formulation

The primary advantage of converting 3-Hydroxypyridine to its sodium salt in a pharmaceutical context is the significant increase in aqueous solubility.[6][7][8][9] Many active pharmaceutical ingredients (APIs) suffer from poor water solubility, which can limit their bioavailability and formulation options, particularly for parenteral (injectable) dosage forms.[6][9]

By forming the sodium salt, a poorly soluble API can often be formulated as an aqueous solution for injection, or its dissolution rate in solid oral dosage forms can be enhanced, potentially leading to improved absorption and therapeutic efficacy.[6][7][8][9][] The use of salt forms is a well-established and widely employed strategy in the pharmaceutical industry to overcome the challenges posed by poorly soluble drugs.[6][7][8][9][]

G cluster_3hp_app 3-Hydroxypyridine cluster_3hpna_app 3-Hydroxypyridine Sodium Salt Organic Synthesis Organic Synthesis Pharmaceuticals Pharmaceuticals Organic Synthesis->Pharmaceuticals Agrochemicals Agrochemicals Organic Synthesis->Agrochemicals Dyes Dyes Organic Synthesis->Dyes Enhanced Aqueous Solubility Enhanced Aqueous Solubility Parenteral Formulations Parenteral Formulations Enhanced Aqueous Solubility->Parenteral Formulations Improved Dissolution Rate\n(Oral Formulations) Improved Dissolution Rate (Oral Formulations) Enhanced Aqueous Solubility->Improved Dissolution Rate\n(Oral Formulations) 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypyridine Sodium Salt 3-Hydroxypyridine Sodium Salt 3-Hydroxypyridine->3-Hydroxypyridine Sodium Salt Salt Formation

Part 4: Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of 3-Hydroxypyridine and its sodium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR of 3-Hydroxypyridine: The proton NMR spectrum of 3-Hydroxypyridine in a solvent like DMSO-d₆ will typically show distinct signals for the aromatic protons on the pyridine ring and a broad signal for the hydroxyl proton.[13][14] The chemical shifts and coupling patterns of the aromatic protons provide definitive structural information.[13][14]

  • ¹³C NMR of 3-Hydroxypyridine: The carbon NMR spectrum will show five signals corresponding to the five carbon atoms in the pyridine ring.[5][13][14][15] The chemical shift of the carbon atom attached to the hydroxyl group will be significantly different from the others.[5][13][14][15]

  • NMR of 3-Hydroxypyridine Sodium Salt: The formation of the sodium salt will lead to changes in the NMR spectra. In the ¹H NMR, the signal for the acidic hydroxyl proton will disappear. The chemical shifts of the aromatic protons, particularly those ortho and para to the oxygen, are expected to shift upfield due to the increased electron-donating character of the phenoxide. Similar upfield shifts would be expected in the ¹³C NMR spectrum for the corresponding carbon atoms.

Infrared (IR) Spectroscopy
  • IR of 3-Hydroxypyridine: The IR spectrum of 3-Hydroxypyridine will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[4] Characteristic C=C and C=N stretching vibrations of the aromatic ring will be observed in the 1400-1600 cm⁻¹ region.[4]

  • IR of 3-Hydroxypyridine Sodium Salt: Upon formation of the sodium salt, the broad O-H stretching band will disappear from the IR spectrum. The C-O stretching vibration, typically observed around 1200-1300 cm⁻¹, may shift in frequency and intensity.

Conclusion

3-Hydroxypyridine and its sodium salt represent a classic example of how simple chemical modification can profoundly alter the physicochemical properties of a molecule, thereby expanding its utility. While 3-Hydroxypyridine is a cornerstone intermediate for the synthesis of a diverse array of complex organic molecules, its sodium salt provides a critical tool for formulation scientists to overcome the pervasive challenge of poor aqueous solubility in drug development. A thorough understanding of the distinct characteristics of both the free acid and its salt form is paramount for researchers and developers aiming to harness their full potential in their respective scientific endeavors.

References

  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from [Link]

  • Pharma's Almanac. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]

  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from [Link]

  • Digital Commons @ USF. (2018, July 14). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxypyridine. Retrieved from [Link]

  • Computational Methods in Science and Technology. (n.d.). THEORETICAL AND EXPERIMENTAL 1H AND 13C NMR SPECTRA OF 3-HYDROXYPYRIDINE, 3-METHOXYPYRIDINE, AND N-ETHYL-3-OXYPYRIDINIUM BETAINE. Retrieved from [Link]

  • ChemBK. (2024, April 10). 3-Hydroxypyridine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-hydroxypyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine. Retrieved from [Link]

  • Computational Methods in Science and Technology. (n.d.). theoretical and experimental 1 h and 1 3 c nmr spectra of 3-hydroxypyridine, 3-methoxypyridine, and n-ethyl-3-oxypyridinium betaine. Retrieved from [Link]

  • Chemsrc. (2019, June 12). Hydroxypyridine. Retrieved from [Link]

Sources

Navigating the Safety Landscape of 3-Hydroxypyridine Sodium Salt: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identification and Physicochemical Properties

3-Hydroxypyridine sodium salt, also known by its IUPAC name sodium;pyridin-3-olate, is the sodium salt of 3-Hydroxypyridine.[1] The introduction of the sodium ion is expected to significantly alter the physicochemical properties of the parent molecule, primarily increasing its polarity and aqueous solubility.

Property3-Hydroxypyridine (CAS: 109-00-2)3-Hydroxypyridine Sodium Salt (CAS: 52536-09-1) (Expected)Data Source
Molecular Formula C5H5NOC5H4NNaO[1][2]
Molecular Weight 95.10 g/mol 117.08 g/mol [1][2]
Appearance Light brown to beige crystalline powderWhite to off-white or light brown solid[2] (Inferred for salt)
Melting Point 125-130 °CLikely higher than the parent compound; may decompose before melting[3] (Inferred for salt)
Solubility in Water 33 g/L (20 °C)Expected to be highly soluble[3] (Inferred for salt)
pH of Solution 6.0-6.5 (3% aqueous solution)Basic (alkaline)[3] (Inferred for salt)

Section 2: Hazard Identification and GHS Classification

While a definitive GHS classification for 3-Hydroxypyridine sodium salt is unavailable, a potential classification can be extrapolated from the data for 3-Hydroxypyridine. The parent compound is considered a hazardous substance.[4] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

For the sodium salt, in addition to the hazards associated with the 3-hydroxypyridine moiety, its basic nature in aqueous solution could introduce a corrosivity hazard. Therefore, a cautious approach would be to handle it as a substance with the following potential GHS classifications:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

It is also crucial to consider that dusts of this compound may form explosive mixtures with air, a common hazard for fine organic powders.[4]

Section 3: First-Aid Measures

In the event of exposure to 3-Hydroxypyridine sodium salt, the following first-aid measures should be taken immediately:

  • General Advice: Consult a physician and show this safety information.[2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][5]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[3][5]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician.[2][3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[3][5]

Section 4: Handling, Storage, and Personal Protective Equipment (PPE)

Safe Handling Procedures
  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[4]

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Prevent the formation of dust.[5]

  • Employ good occupational work practices. Do not eat, drink, or smoke in the handling area.[4]

  • Wash hands thoroughly after handling.[4]

Storage
  • Store in a cool, dry, and well-ventilated place.[5]

  • Keep the container tightly closed.[3]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[3]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.[3]

Section 5: Accidental Release Measures

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Remove all sources of ignition.[4]

    • Clean up spills immediately, avoiding dust generation.[4]

    • Use dry cleanup procedures (e.g., scoop or vacuum).[4]

    • Place the collected material in a suitable, labeled container for disposal.[4]

  • Major Spills:

    • Evacuate personnel from the area.

    • Alert emergency responders.[4]

    • Control personal contact by wearing appropriate PPE.[4]

    • Prevent the spillage from entering drains or water courses.[4]

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_response Response Actions Spill Spill of 3-Hydroxypyridine Sodium Salt Occurs Assess Assess Spill Size and Location Spill->Assess Minor_Spill Minor Spill Assess->Minor_Spill Small & Contained Major_Spill Major Spill Assess->Major_Spill Large or Uncontained PPE Don Appropriate PPE Minor_Spill->PPE Evacuate Evacuate Area & Alert Emergency Services Major_Spill->Evacuate Evacuate->PPE Contain Contain Spill PPE->Contain Cleanup Clean Up Spill (Dry Method) Contain->Cleanup Dispose Dispose of Waste in Labeled Container Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

Spill Response Workflow

Section 6: Toxicological Information

The toxicological properties of 3-Hydroxypyridine sodium salt have not been thoroughly investigated. The information below is based on the parent compound, 3-Hydroxypyridine.

  • Acute Toxicity: No data is available for oral, dermal, or inhalation toxicity.[2] However, accidental ingestion may be harmful.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3]

  • Respiratory or Skin Sensitization: No data available.[2]

  • Germ Cell Mutagenicity: No data available.[2]

  • Carcinogenicity: Not classified as a carcinogen by IARC.[2]

  • Reproductive Toxicity: No data available.[2]

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory system irritation.[3]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.[2]

It is reasonable to assume that the sodium salt will exhibit a similar toxicological profile to the parent compound regarding irritation and potential harm upon ingestion or inhalation.

Experimental Protocol: Safe Preparation of a 1M Aqueous Solution of 3-Hydroxypyridine Sodium Salt

Objective: To prepare a 1M aqueous solution of 3-Hydroxypyridine sodium salt safely.

Materials:

  • 3-Hydroxypyridine sodium salt (solid)

  • Deionized water

  • Volumetric flask with stopper

  • Beaker

  • Glass stirring rod

  • Spatula

  • Analytical balance

Personal Protective Equipment (PPE):

  • Safety goggles

  • Nitrile gloves

  • Lab coat

Procedure:

  • Pre-calculation: Calculate the mass of 3-Hydroxypyridine sodium salt required to prepare the desired volume of a 1M solution (Molar Mass = 117.08 g/mol ).

  • Work Area Setup: Perform all work in a chemical fume hood. Ensure the work area is clean and uncluttered.

  • Weighing:

    • Place a clean, dry beaker on the analytical balance and tare it.

    • Carefully weigh the calculated mass of 3-Hydroxypyridine sodium salt into the beaker using a spatula. Avoid creating dust.

  • Dissolution:

    • Add a small amount of deionized water to the beaker (approximately half of the final desired volume).

    • Stir the mixture gently with a glass stirring rod until the solid is completely dissolved. The dissolution may be exothermic, so proceed with caution.

  • Transfer:

    • Carefully transfer the solution from the beaker to the volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer. Repeat this step two more times.

  • Dilution to Volume:

    • Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Mixing:

    • Stopper the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Label the flask clearly with the name of the compound, concentration, date of preparation, and your initials.

    • Store the solution in a tightly sealed container in a cool, dry, and well-ventilated area.

References

  • Safety Data Sheet. (2016, October 26). Sigma-Aldrich.
  • 3-Hydroxypyridine. Santa Cruz Biotechnology.
  • 3-Hydroxypyridine Sodium Salt 98%, Thermo Scientific 50g | Buy Online. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2018, January 27). ChemPoint.com.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY D
  • 3-Hydroxypyridine | C5H5NO | CID 7971. PubChem.
  • 3-Hydroxypyridine - Safety D
  • MATERIAL SAFETY DATA SHEET 3-HYDROXY PYRIDINE. Alkali Metals.
  • 3-Hydroxypyridine SDS, 109-00-2 Safety D
  • SAFETY DATA SHEET. (2010, September 21). Fisher Scientific.
  • 3-Hydroxypyridine, 98% 500 g | Buy Online. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2025, December 2). Tokyo Chemical Industry.
  • Pyridine - SAFETY DATA SHEET. (2024, November 26). Penta Chemicals.
  • Safety Data Sheet: pyridine. Chemos GmbH & Co.KG.
  • Safety Data Sheet PYRIDINE. ChemSupply Australia.

Sources

Synthesizing Versatility: A Technical Guide to 3-Hydroxypyridine Sodium Salt Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxypyridine sodium salt (CAS 52536-09-1), also known as sodium pyridin-3-olate, is a highly versatile heterocyclic building block in medicinal chemistry, agrochemicals, and materials science[1],[2]. Unlike its 2- and 4-hydroxypyridine counterparts, which heavily favor their pyridone tautomers, 3-hydroxypyridine exhibits a unique electronic profile. Converting it to its sodium salt creates an indispensable O-nucleophile and a highly activated substrate for electrophilic aromatic substitution[3]. This whitepaper dissects the mechanistic pathways, regioselectivity controls, and validated protocols for leveraging 3-hydroxypyridine sodium salt in advanced organic synthesis.

Structural Dynamics and the Ambident Selectivity Challenge

The core challenge in 3-hydroxypyridine reactivity is its ambident nature. The molecule exists in a tautomeric equilibrium, meaning alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation)[3].

When neutralized, the hydroxyl group is more phenolic and less acidic than the N-H in pyridone tautomers. Consequently, reacting the neutral form directly with alkyl halides in non-polar solvents often leads to N-alkylation, forming pyridinium salts[3]. However, converting the substrate to its sodium salt fundamentally alters the electron density distribution, favoring O-alkylation when paired with the correct solvent architecture[1],[4].

G A 3-Hydroxypyridine (Neutral Tautomer) B Sodium Pyridin-3-olate (Reactive Anion) A->B Base (NaOH/NaH) C O-Alkylation (Ether Linkage) B->C Polar Aprotic Solvent Hard Electrophile D N-Alkylation (Pyridinium Salt) B->D Non-Polar Solvent Soft Electrophile

Diagram 1: Ambident reactivity pathways of 3-hydroxypyridine sodium salt.

Directing Regioselectivity: The O-Alkylation Paradigm

To synthesize ether derivatives (e.g., (pyridin-3-yloxy)-acetic acid), the reaction must be forced down the O-alkylation pathway via a Williamson ether synthesis[4]. The use of the sodium salt is critical here. By employing a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), the sodium cation is strongly solvated. This leaves the pyridin-3-olate anion "naked" and highly nucleophilic at the oxygen atom, overcoming the thermodynamic preference for N-alkylation[5].

For example, the reaction of 3-hydroxypyridine sodium salt with α -bromophenylacetic acid in refluxing THF successfully yields the corresponding ether derivative, a critical intermediate in the synthesis of multidrug resistance protein 1 (MRP1) inhibitors[6],[7]. Similarly, reacting the sodium salt with 3'-chloro-4-propoxybenzaldehyde in DMF yields complex bifunctional pyridine derivatives used in advanced antibacterial polymer coatings[8].

Electrophilic Aromatic Substitution (EAS) & Ring Activation

Beyond nucleophilic substitution, the phenoxide-like oxygen of the sodium salt strongly donates electron density into the pyridine ring via resonance. This activates the ring towards Electrophilic Aromatic Substitution (EAS), a process that is typically difficult for electron-deficient pyridines[9].

Bromination of 3-hydroxypyridine in a sodium hydroxide solution directs the electrophile primarily to the ortho position (C2), yielding 2-bromo-3-hydroxypyridine[10]. This regioselectivity is driven by the stabilization of the Wheland intermediate by the adjacent oxygen lone pair, a dynamic strictly dependent on the deprotonated state of the hydroxyl group.

Photochemical Oxidation Dynamics

In advanced applications, 3-hydroxypyridines are highly susceptible to singlet molecular oxygen ( 1Δg​ ) mediated photooxidation. When sensitized by dyes like Rose Bengal in alkaline media (where the salt form predominates), the reaction proceeds via a polar [O₂-substrate] encounter complex[11]. The photooxidation quantum efficiencies can reach as high as 0.85, making the sodium salt a highly reactive target for generating oxidized pyridine derivatives in photodynamic studies[11].

Quantitative Reactivity Matrix

The following table synthesizes the quantitative performance of 3-hydroxypyridine sodium salt across various reaction classes to aid in synthetic planning.

Reaction ClassReagents / CatalystKey ProductYield / EfficiencySource
O-Alkylation Ethyl bromoacetate, K₂CO₃, DMFEthyl 2-((pyridin-3-yl)oxy)acetateHigh (O-selective)[5]
O-Alkylation α -bromophenylacetic acid, THFEther derivative (MRP1 inhibitor intermediate)40%[6]
O-Alkylation 3'-chloro-4-propoxybenzaldehyde, DMF4''-carboxaldehyde-3'-phenoxy-3-propoxypyridineHigh (O-selective)[8]
EAS (Bromination) Br₂, NaOH (aq)2-Bromo-3-hydroxypyridine54%[10]
Photooxidation Rose Bengal, O₂, , Alkaline mediaOxidized pyridine productsQuantum Efficiency: 0.01–0.85[11]
Self-Validating Protocol: Regioselective O-Alkylation

Workflow N1 1. Deprotonation 0°C, DMF N2 2. Electrophile Addition Control Exotherm N1->N2 N3 3. Thermal Maturation 60-70°C, 4-6h N2->N3 N4 4. Acidic Work-up pH 4-5, Isolation N3->N4

Diagram 2: Step-by-step workflow for regioselective O-alkylation.

Step-by-Step Methodology:

  • Deprotonation (Anion Generation):

    • Action: Dissolve 1.0 equivalent of 3-hydroxypyridine in anhydrous DMF (5-10 mL/mmol) under an argon atmosphere. Cool to 0 °C. Portion-wise, add 1.5 equivalents of NaH (60% dispersion in oil) or utilize pre-formed 3-hydroxypyridine sodium salt[4],[3].

    • Causality: DMF solvates the Na⁺ cation, leaving a highly reactive "naked" pyridin-3-olate anion. Cooling to 0 °C controls the exothermic release of H₂ gas and prevents premature thermal degradation[5].

  • Nucleophilic Attack (Electrophile Addition):

    • Action: Maintain the reaction at 0 °C and add 1.1 equivalents of the alkyl halide (e.g., ethyl chloroacetate) dropwise[4].

    • Causality: Dropwise addition ensures a low steady-state concentration of the electrophile. This minimizes localized heating, which could inadvertently provide the activation energy required for the competing, thermodynamically stable N-alkylation pathway[3].

  • Thermal Maturation:

    • Action: Allow the mixture to warm to room temperature, then heat to 60-70 °C for 4-6 hours. Monitor via TLC (Ethyl Acetate/Hexane mobile phase)[4],[5].

    • Causality: The elevated temperature provides the necessary kinetic energy to drive the Sₙ2 substitution to completion, overcoming the steric bulk of the pyridine ring[4].

  • Acidic Work-up and Isolation (Self-Validation):

    • Action: Cool the mixture to 0 °C and carefully acidify with 1 M HCl to a pH of 4-5. Extract with an organic solvent or collect the precipitate via vacuum filtration[4].

    • Causality: Acidification strictly to pH 4-5 is a self-validating step. It neutralizes excess base and protonates any unreacted 3-hydroxypyridine (driving it into the aqueous phase), while the hydrophobic O-alkylated product remains insoluble or partitions cleanly into the organic phase, ensuring high purity[4].

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Sodium Pyridin-3-olate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The spatial arrangement of atoms within a crystalline solid dictates its fundamental physicochemical properties, including solubility, stability, and bioavailability, which are of paramount importance in the pharmaceutical sciences. Sodium pyridin-3-olate, a simple organic salt, presents an intriguing case study for understanding the interplay of ionic and non-covalent interactions in the solid state. This guide provides a comprehensive, in-depth technical overview of the methodologies employed in the crystal structure analysis of sodium pyridin-3-olate. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document will navigate the reader through the entire workflow, from synthesis and crystallization to advanced structural characterization and computational verification. By leveraging established protocols and drawing parallels with the known crystal structure of a close analogue, sodium 8-hydroxyquinolinate, this guide offers a robust framework for researchers embarking on the crystallographic analysis of novel organic salts.

Introduction: The Significance of Crystalline Architecture

In the realm of drug development, the solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its performance. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to significant variations in therapeutic efficacy. A thorough understanding of the crystal structure provides a rational basis for formulation design, patent protection, and ensuring batch-to-batch consistency. The crystal structure of an organic salt like sodium pyridin-3-olate reveals the precise coordination environment of the cation, the geometry of the anion, and the intricate network of intermolecular interactions that govern the crystal packing. This knowledge is invaluable for predicting and controlling the material's properties.

This guide is structured to provide both the theoretical underpinnings and practical, field-proven insights into the process of crystal structure determination. We will begin with the synthesis and crystallization of the target compound, followed by a detailed exploration of single-crystal and powder X-ray diffraction techniques. Finally, we will delve into the computational methods that complement experimental data, offering a holistic approach to solid-state characterization.

Synthesis and Crystallization: From Solution to Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of Sodium Pyridin-3-olate

The synthesis of sodium pyridin-3-olate is a straightforward acid-base reaction, starting from the commercially available 3-hydroxypyridine. The choice of base and solvent is critical to ensure a high yield and purity of the final product, which is essential for successful crystallization.

Experimental Protocol: Synthesis of Sodium Pyridin-3-olate

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxypyridine (1.0 equivalent) in anhydrous ethanol.

  • Base Addition: In a separate flask, prepare a solution of sodium hydroxide (1.0 equivalent) in anhydrous ethanol.

  • Reaction: Slowly add the sodium hydroxide solution dropwise to the stirring solution of 3-hydroxypyridine at room temperature.

  • Precipitation: Upon addition of the base, a white precipitate of sodium pyridin-3-olate should form.

  • Reaction Completion: Allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.

  • Isolation: Collect the white solid by vacuum filtration through a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold anhydrous ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.

  • Drying: Dry the purified sodium pyridin-3-olate under vacuum to yield a fine white powder.

Causality Behind Experimental Choices: The use of anhydrous ethanol is crucial to prevent the incorporation of water molecules into the crystal lattice, which could lead to the formation of a hydrate. The slow, dropwise addition of the base helps to control the reaction and promote the formation of a well-defined crystalline product rather than an amorphous solid.

Crystallization of Sodium Pyridin-3-olate

Growing single crystals suitable for X-ray diffraction is often the most challenging step in crystal structure analysis. For organic salts, several techniques can be employed, with the choice of solvent being a key variable.

Experimental Protocol: Crystallization via Slow Evaporation

  • Solvent Screening: Determine a suitable solvent or solvent system in which sodium pyridin-3-olate has moderate solubility. Methanol or a mixture of methanol and a less polar solvent like dichloromethane is often a good starting point for polar organic salts.

  • Saturated Solution Preparation: Prepare a nearly saturated solution of sodium pyridin-3-olate in the chosen solvent at room temperature. Gentle warming can be used to dissolve the compound, followed by cooling to room temperature.

  • Filtration: Filter the solution through a syringe filter (0.2 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has a few small perforations or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.[1]

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once well-formed crystals appear, carefully harvest them from the solution using a spatula or by decanting the mother liquor.

Experimental Protocol: Crystallization via Vapor Diffusion [2][3]

  • Solution Preparation: Dissolve the sodium pyridin-3-olate in a minimal amount of a "good" solvent (e.g., methanol) in a small, open vial.

  • Antisolvent Selection: Choose a more volatile "antisolvent" in which the compound is poorly soluble (e.g., diethyl ether or hexane).

  • Setup: Place the small vial containing the sample solution inside a larger, sealed jar that contains a reservoir of the antisolvent.

  • Diffusion: Over time, the antisolvent vapor will slowly diffuse into the sample solution, reducing the solubility of the sodium pyridin-3-olate and inducing crystallization.[3]

  • Incubation and Harvesting: As with slow evaporation, allow the setup to remain undisturbed until suitable crystals have formed.

Trustworthiness of Protocols: These crystallization protocols are designed to be self-validating. The formation of well-defined, single crystals with sharp edges and clear faces is a primary indicator of a successful crystallization experiment. The quality of the crystals can be initially assessed under an optical microscope.

Structural Characterization: Probing the Crystalline Lattice

Once suitable crystals are obtained, their internal structure can be determined using X-ray diffraction techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.[4]

Experimental Workflow: Single-Crystal X-ray Diffraction

SC_XRD_Workflow A Crystal Mounting B Data Collection on Diffractometer A->B Mount on goniometer head C Data Reduction and Integration B->C Collect diffraction images D Structure Solution (e.g., SHELXS) C->D Process raw data E Structure Refinement (e.g., SHELXL) D->E Generate initial atomic model F Structure Validation and Analysis E->F Refine atomic positions and displacement parameters G Crystallographic Information File (CIF) Generation F->G Check for errors and analyze geometric parameters

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected on a detector.

  • Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of the spots are then integrated.

  • Structure Solution: The initial positions of the atoms are determined from the diffraction data using direct methods or Patterson methods, often with software like SHELXS.[5]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method with software such as SHELXL.[6][7] This process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.

  • Validation and Analysis: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. Bond lengths, bond angles, and intermolecular interactions are then analyzed.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for phase identification and for assessing the bulk purity of a crystalline sample.[8][9]

Experimental Workflow: Powder X-ray Diffraction

PXRD_Workflow A Sample Preparation (Grinding) B Data Collection on Powder Diffractometer A->B Mount on sample holder C Phase Identification B->C Obtain diffractogram D Unit Cell Refinement (Le Bail or Rietveld) C->D Compare with databases (e.g., ICDD, CSD) E Purity Assessment D->E Refine lattice parameters E->C Identify impurities

Caption: A generalized workflow for powder X-ray diffraction analysis.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the crystalline material is finely ground to a homogeneous powder to ensure random orientation of the crystallites.

  • Data Collection: The powdered sample is placed in a sample holder and irradiated with an X-ray beam. The detector scans a range of angles (2θ) to measure the intensity of the diffracted X-rays.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase.

    • Phase Identification: The experimental pattern is compared to databases of known patterns to identify the crystalline phase(s) present in the sample.[4]

    • Purity Assessment: The presence of peaks that do not correspond to the expected phase indicates the presence of impurities or a different polymorph.[10]

    • Comparison with SC-XRD: The experimental PXRD pattern can be compared to a pattern simulated from the single-crystal structure data to confirm the bulk purity of the sample.[8]

Data Interpretation and Analysis: A Case Study of a Structural Analogue

Table 1: Crystallographic Data for a Monoclinic Polymorph of 8-Hydroxyquinoline (Analogue Precursor) [13]

ParameterValue
Chemical FormulaC₉H₇NO
Formula Weight145.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.620(3)
b (Å)9.243(4)
c (Å)11.070(4)
β (°)90.718(6)
Volume (ų)677.3(5)
Z4

Analysis of the Crystal Structure of Sodium 8-Hydroxyquinolinate (Hypothetical)

A full crystal structure determination of sodium 8-hydroxyquinolinate would reveal:

  • Coordination Environment of the Sodium Cation: The number of atoms coordinating to the Na⁺ ion and their distances and angles. This would likely involve coordination to the oxygen of the olate group and potentially the nitrogen of the pyridine ring, as well as interactions with atoms from neighboring molecules. The coordination geometry (e.g., tetrahedral, octahedral) would be determined.

  • Bond Lengths and Angles: The precise bond lengths and angles within the 8-hydroxyquinolinate anion would be determined and could be compared to the neutral 8-hydroxyquinoline molecule to understand the effects of deprotonation and coordination to sodium.

  • Intermolecular Interactions: The crystal packing would be analyzed to identify non-covalent interactions such as hydrogen bonds, π-π stacking, and ion-dipole interactions that contribute to the stability of the crystal lattice. These interactions are crucial for understanding the physical properties of the material.

  • Supramolecular Assembly: The overall three-dimensional network formed by the sodium cations and the olate anions would be described. This could range from simple layered structures to complex three-dimensional coordination polymers.

By analogy, a crystal structure analysis of sodium pyridin-3-olate would provide similar critical insights into its solid-state architecture.

Computational Corroboration: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental crystallographic data.[14] DFT can be used to:

  • Predict Crystal Structures: While challenging, computational crystal structure prediction methods can generate plausible crystal structures from first principles.

  • Validate Experimental Structures: The geometry of an experimentally determined crystal structure can be optimized using DFT, and the calculated properties can be compared with the experimental data.

  • Analyze Electronic Properties: DFT can provide insights into the electronic structure, bonding, and intermolecular interaction energies within the crystal.

Workflow for DFT-Based Structure Verification

DFT_Workflow A Input Experimental Crystal Structure (CIF) B Geometry Optimization with DFT A->B Select functional and basis set C Calculation of Properties (e.g., vibrational frequencies, NMR shifts) B->C Optimized geometry E Analysis of Electronic Structure and Bonding B->E Analyze electron density, molecular orbitals D Comparison with Experimental Data C->D Calculated vs. Experimental

Caption: A generalized workflow for using DFT to validate and analyze an experimental crystal structure.

Key Computational Parameters:

  • Functional: A variety of functionals can be used, with hybrid functionals like B3LYP often providing a good balance of accuracy and computational cost for organic systems. For solid-state calculations, functionals designed for periodic systems, such as PBE, are commonly employed.[15][16]

  • Basis Set: A sufficiently large basis set, such as 6-311+G(d,p) or the def2-TZVP family, is necessary to accurately describe the electronic structure and intermolecular interactions.[17]

  • Dispersion Corrections: It is crucial to include dispersion corrections (e.g., D3 or D4) to accurately model the van der Waals interactions that play a significant role in crystal packing.

By comparing the DFT-optimized geometry with the experimental structure, researchers can gain confidence in the accuracy of the crystallographic model.

Conclusion

The comprehensive crystal structure analysis of sodium pyridin-3-olate, as outlined in this guide, represents a systematic and multi-faceted approach to understanding the solid-state properties of this and other related organic salts. From the foundational steps of synthesis and crystallization to the high-resolution techniques of single-crystal and powder X-ray diffraction, and finally to the corroborative power of computational chemistry, each stage provides a critical piece of the structural puzzle. While the definitive structure of sodium pyridin-3-olate remains to be determined, the methodologies and analytical frameworks presented here, illustrated with a relevant structural analogue, provide a clear and authoritative roadmap for researchers in the pharmaceutical and materials science fields. A thorough understanding of the crystalline architecture is not merely an academic exercise but a crucial step in the rational design and development of new materials with tailored properties and optimal performance.

References

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  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
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  • Scribd. (n.d.). Phase Purity via Powder XRD Analysis. Retrieved from [Link]

  • University of Jyväskylä, School of Chemistry. (n.d.). T U T O R I A L - 1 Getting started. Retrieved from [Link]

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  • University of Zurich, Department of Chemistry. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8.
  • IMSERC. (n.d.). crystallography-crystallization-guide.pdf. Retrieved from [Link]

  • Martins, J. B. L., et al. (2025, January 13). Density Functional Theory Calculations Unravel the Structure and Dynamics of NaClO4 and NaPF6 Salts in Sodium-Ion Batteries. The Journal of Physical Chemistry C.
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  • Figshare. (2022, August 25). Theoretical study of the Sodium and potassium metal ion coordination to the adeninate anion at density function theory (DFT) and coupled cluster (CCSD) level of theory for the implicit solvent model and at the DFT level of theory for the explicit solvent model. Retrieved from [Link]

  • Gurbanov, A. V., et al. (2014). Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph.
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  • IUCr. (2019, September 11). Crystal structure of 8-hydroxy-2-methylquinolin-1-ium chloride dihydrate, C10H14ClNO3. Retrieved from [Link]

  • ORCA Input Library. (n.d.). Basis sets. Retrieved from [Link]

  • YouTube. (2024, July 21). How to choose a functional and basis set for your DFT calculation. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of hydroxylated N-heterocyclic compounds (a) by Kao et al.... Retrieved from [Link]

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  • Reddit. (2023, January 10). Which Basis Set and Functional to use when?. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Preparation of Agrochemicals from 3-Hydroxypyridine Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyridine and its derivatives are versatile building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] In the agricultural sector, the pyridine ring is a key pharmacophore in numerous herbicides, fungicides, and insecticides.[4] The sodium salt of 3-hydroxypyridine, a readily prepared nucleophile, serves as a crucial starting material for the synthesis of various agrochemicals, particularly through reactions that form ether linkages.

This document provides detailed application notes and protocols for the preparation of a representative aryloxyphenoxypropionate herbicide, Fluazifop-P-butyl, starting from precursors derived from the pyridine core. The synthesis involves the preparation of key intermediates, including 2-chloro-3-hydroxypyridine and the pivotal 2-chloro-5-(trifluoromethyl)pyridine, followed by a Williamson ether synthesis and final esterification.

Synthesis of Key Intermediates

The synthesis of Fluazifop-P-butyl from a simple pyridine starting material is a multi-step process. This section outlines the preparation of essential intermediates. While the direct conversion of 3-hydroxypyridine to the requisite 5-(trifluoromethyl)-2-pyridinol is complex, a common industrial route proceeds from 3-picoline. For the purpose of this guide, we will outline a plausible synthetic pathway starting from the more readily available 3-hydroxypyridine to a key chlorinated intermediate, and then detail the synthesis of the trifluoromethylated pyridine precursor, which is a common starting point for many agrochemicals.[5][6]

Protocol 1: Synthesis of 2-Chloro-3-hydroxypyridine

2-Chloro-3-hydroxypyridine is a valuable intermediate for the synthesis of various agrochemicals.[7][8] It can be prepared from 3-hydroxypyridine by direct chlorination.

Reaction Scheme:

Materials:

  • 3-Hydroxypyridine

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure: [7]

  • Dissolve 3-hydroxypyridine in an aqueous medium.

  • Adjust the pH of the solution to between 11 and 13 using a solution of sodium hydroxide.

  • Cool the reaction mixture to a temperature between -5°C and 10°C.

  • Slowly add the sodium hypochlorite solution to the reaction mixture while maintaining the pH and temperature within the specified ranges.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion of the reaction, carefully neutralize the mixture with hydrochloric acid to a pH of approximately 7.

  • The product, 2-chloro-3-hydroxypyridine, can be isolated by extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • The organic extracts are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Data Presentation:

ParameterValueReference
Starting Material3-Hydroxypyridine[7]
ReagentSodium hypochlorite[7]
pH11-13[7]
Temperature-5 to 10 °C[7]
Product2-Chloro-3-hydroxypyridine[7][8]
Protocol 2: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

2-Chloro-5-(trifluoromethyl)pyridine is a key building block for many modern agrochemicals. Its synthesis is typically achieved from 3-picoline through a multi-step process involving chlorination and fluorination.[5][6][9]

Workflow Diagram:

SynthesisWorkflow A 3-Picoline B Side-chain Chlorination A->B Cl2, UV light C 3-(Trichloromethyl)pyridine B->C D Fluorination C->D HF E 3-(Trifluoromethyl)pyridine D->E F Vapor-phase Chlorination E->F Cl2, Catalyst G 2-Chloro-5-(trifluoromethyl)pyridine F->G

Caption: Synthetic workflow for 2-chloro-5-(trifluoromethyl)pyridine from 3-picoline.

Procedure Overview: [5][6][9]

  • Side-chain chlorination of 3-picoline: 3-Picoline is reacted with chlorine gas under UV irradiation to produce 3-(trichloromethyl)pyridine.

  • Fluorination: The trichloromethyl group is then fluorinated using hydrogen fluoride (HF) to yield 3-(trifluoromethyl)pyridine. This reaction is often carried out in the vapor phase over a catalyst.

  • Ring chlorination: Finally, 3-(trifluoromethyl)pyridine undergoes vapor-phase chlorination, typically over a catalyst, to introduce a chlorine atom at the 2-position, affording 2-chloro-5-(trifluoromethyl)pyridine.

Note: This is a simplified overview of an industrial process. The specific reaction conditions, catalysts, and purification methods are often proprietary.

Protocol 3: Synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine

The hydrolysis of 2-chloro-5-(trifluoromethyl)pyridine provides the corresponding 2-pyridone, which exists in tautomeric equilibrium with 2-hydroxy-5-(trifluoromethyl)pyridine. This intermediate is crucial for the subsequent Williamson ether synthesis.

Reaction Scheme:

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • A suitable base (e.g., sodium hydroxide)

  • Water

  • A high-boiling point solvent (e.g., dimethyl sulfoxide, DMSO)

Procedure: [7][10]

  • Dissolve 2-chloro-5-(trifluoromethyl)pyridine in a suitable high-boiling point solvent.

  • Add an aqueous solution of a strong base, such as sodium hydroxide.

  • Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and maintain it for several hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • After cooling, dilute the reaction mixture with water and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization.

Synthesis of Fluazifop-P-butyl

Fluazifop-P-butyl is a selective post-emergence herbicide used to control grass weeds in broad-leaved crops.[11][12] It functions as an acetyl-CoA carboxylase (ACCase) inhibitor, disrupting fatty acid biosynthesis in susceptible plants.[11] The synthesis involves a key Williamson ether synthesis step to connect the pyridinyl and phenoxy moieties.

Overall Synthetic Workflow:

FluazifopSynthesis A 2-Hydroxy-5- (trifluoromethyl)pyridine C Williamson Ether Synthesis A->C B (R)-2-(4-hydroxyphenoxy) propionic acid butyl ester B->C D Fluazifop-P-butyl C->D

Caption: Final steps in the synthesis of Fluazifop-P-butyl.

Protocol 4: Williamson Ether Synthesis and Esterification

This protocol outlines the coupling of the key intermediates to form the final product. The reaction can be performed in a one-pot or two-step sequence. Here, we describe a convergent approach where the two key fragments are coupled. A more direct industrial approach often involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with the sodium salt of (R)-2-(4-hydroxyphenoxy)propanoic acid followed by esterification.

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • (R)-2-(4-hydroxyphenoxy)propionic acid

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)

  • n-Butanol

  • An acid catalyst (e.g., sulfuric acid) or an esterification agent (e.g., thionyl chloride followed by butanol)

  • Toluene or another suitable solvent for esterification

Procedure: [11][13]

  • Formation of the phenoxide: In a flame-dried flask under an inert atmosphere, dissolve (R)-2-(4-hydroxyphenoxy)propionic acid in a polar aprotic solvent.

  • Add a suitable base (e.g., potassium carbonate) and stir the mixture at room temperature for a period to ensure complete formation of the phenoxide.

  • Williamson Ether Synthesis: To the phenoxide solution, add 2-chloro-5-(trifluoromethyl)pyridine.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the crude (R)-2-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoic acid.

  • Collect the solid by filtration, wash with water, and dry.

  • Esterification: The crude acid is then dissolved in a suitable solvent such as toluene, and n-butanol is added along with a catalytic amount of a strong acid like sulfuric acid.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Once the reaction is complete (monitored by TLC or GC), the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude Fluazifop-P-butyl.

  • Purification: The final product can be purified by column chromatography or distillation under reduced pressure to obtain a high-purity product.

Data Presentation:

ParameterValueReference
Pyridine Intermediate2-Chloro-5-(trifluoromethyl)pyridine[11][13]
Phenoxy Intermediate(R)-2-(4-hydroxyphenoxy)propionic acid[11][13]
Coupling ReactionWilliamson Ether Synthesis[11][13]
EsterificationFischer Esterification
Final ProductFluazifop-P-butyl[11][12]

Application and Mechanism of Action

Fluazifop-P-butyl is a selective, post-emergence herbicide effective against a wide range of annual and perennial grass weeds in broad-leaved crops such as soybeans, cotton, and vegetables.[11][12] It is absorbed through the leaves and translocated to the growing points of the plant.[12]

The herbicidal activity of Fluazifop-P-butyl stems from its inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[11] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. By inhibiting this enzyme, Fluazifop-P-butyl disrupts the formation of new cell membranes, leading to the cessation of growth and eventual death of the susceptible grass weeds. Broad-leaved plants are generally tolerant to this class of herbicides due to a different isoform of the ACCase enzyme that is not sensitive to the herbicide.

Safety Precautions

The synthesis of agrochemicals involves the use of potentially hazardous materials and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

General Handling:

  • Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust, vapors, or mists.

  • Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.

  • Wash hands thoroughly after handling any chemicals.

Specific Hazards:

  • 3-Hydroxypyridine Sodium Salt: Handle with care as it is a basic compound.

  • 2-Chloro-3-hydroxypyridine: May be irritating to the skin, eyes, and respiratory system.

  • 2-Chloro-5-(trifluoromethyl)pyridine: This compound is harmful if swallowed, inhaled, or absorbed through the skin. It is also an irritant.[1][4][14] Handle with extreme caution in a well-ventilated fume hood.

  • Organofluorine Compounds: Many organofluorine compounds have unique toxicological properties. It is crucial to handle them with care and to consult the specific Safety Data Sheet (SDS) for each compound.[2]

  • Solvents: Many of the solvents used (e.g., DMF, DMSO) have their own specific hazards. Refer to their respective SDS for handling instructions.

Waste Disposal:

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Do not pour chemicals down the drain.

References

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  • European Patent Office. EP0939079B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine.
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  • CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural - Google Patents.
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  • CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents.
  • PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

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Synthesis of Pyridine Derivatives Using Sodium Salts: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, driving the continuous development of robust and versatile synthetic methodologies. This guide provides an in-depth exploration of established and contemporary methods for the synthesis of pyridine derivatives, with a particular focus on the pivotal role of sodium salts. Acting as bases, nucleophiles, or catalysts, sodium salts are instrumental in a variety of classical name reactions and modern cross-coupling strategies. This document offers a comprehensive overview of the underlying mechanisms, provides detailed, field-tested protocols, and presents quantitative data to inform experimental design. By explaining the causality behind experimental choices and grounding protocols in established literature, this guide serves as an authoritative resource for researchers seeking to efficiently construct functionalized pyridine cores.

Introduction

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold found in numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability contribute to its prevalence in biologically active molecules. Consequently, the development of efficient and modular synthetic routes to access substituted pyridines is a central theme in organic chemistry.

Sodium salts play a multifaceted and often critical role in these syntheses. From the strong basicity of sodium amide in the Chichibabin reaction to the use of sodium acetate as a mild base and nucleophile, the judicious choice of a sodium salt can significantly influence reaction outcomes, yields, and substrate scope. This guide will delve into the practical application of various sodium salts in key pyridine syntheses, providing both the theoretical framework and detailed experimental procedures to empower researchers in their synthetic endeavors.

I. Classical Cyclocondensation Reactions

Cyclocondensation reactions represent some of the earliest and most enduring methods for pyridine ring construction. These multi-component reactions (MCRs) often rely on sodium salts to facilitate key bond-forming steps.

A. The Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, this reaction remains a widely used method for the synthesis of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[1] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[1][2]

Role of Sodium Salts: While the classical Hantzsch reaction often uses ammonium acetate, modern variations have explored the use of sodium salts as catalysts to improve yields and reaction conditions. For instance, sodium perchlorate has been used to catalyze the reaction in aqueous media at room temperature, offering a greener and more economically viable approach.[3] Sodium nitrite in acetic acid provides a practical method for the oxidative aromatization of the initially formed dihydropyridines to the final pyridine products.[4]

Reaction Mechanism Overview: The mechanism proceeds through a series of condensations and cyclizations. Initially, one equivalent of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation. A second equivalent of the β-ketoester reacts with the ammonia source to form an enamine. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the dihydropyridine.[2]

Workflow: Hantzsch Pyridine Synthesis & Aromatization

Hantzsch_Workflow cluster_synthesis 1,4-Dihydropyridine Synthesis cluster_aromatization Aromatization Aldehyde Aldehyde Condensation One-Pot Condensation Aldehyde->Condensation bKetoester β-Ketoester (2 equiv.) bKetoester->Condensation NH3_source Ammonium Acetate NH3_source->Condensation DHP 1,4-Dihydropyridine Condensation->DHP Oxidant Sodium Nitrite in Acetic Acid DHP->Oxidant Oxidation Pyridine Substituted Pyridine Oxidant->Pyridine

Caption: General workflow for the Hantzsch synthesis and subsequent aromatization.

Protocol 1: Synthesis of Diethyl 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [4]

  • Materials: Benzaldehyde, ethyl acetoacetate, liquor ammonia, round-bottom flask, reflux condenser.

  • Procedure:

    • In a 100-mL round-bottom flask, combine benzaldehyde (5.0 mL, 0.05 mol), ethyl acetoacetate (12.8 mL, 0.1 mol), and liquor ammonia (10 mL).

    • Reflux the reaction mixture for approximately 6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature to allow the product to precipitate.

    • Collect the solid product by filtration, wash with cold ethanol, and dry.

Protocol 2: Oxidation of 1,4-Dihydropyridine using Sodium Nitrite [4]

  • Materials: Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, glacial acetic acid, sodium nitrite.

  • Procedure:

    • Dissolve the dihydropyridine (1.6 g, 0.005 mol) in glacial acetic acid (10.0 mL) in a suitable flask with stirring at 20-25 °C.

    • Add sodium nitrite (0.7 g, 0.01 mol) to the reaction mixture in small portions while maintaining the temperature and continuous stirring.

    • After the addition is complete, continue stirring for 30 minutes.

    • Pour the reaction mixture into ice-water and collect the precipitated product by filtration.

    • Wash the product with water and recrystallize from ethanol to obtain the pure pyridine derivative.

B. The Guareschi-Thorpe Condensation

This method provides access to 2-hydroxypyridines (or their 2-pyridone tautomers) and involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound.[5][6]

Role of Sodium Salts: Sodium ethoxide is a commonly used base to catalyze this condensation, promoting the necessary deprotonations to drive the reaction forward.[7] Sodium acetate can also be employed as a milder base.[7]

Reaction Mechanism Overview: The reaction is initiated by the base-catalyzed condensation of the 1,3-dicarbonyl compound and cyanoacetamide. This is followed by an intramolecular cyclization and subsequent dehydration to afford the substituted 2-pyridone.

Table 1: Comparison of Classical Pyridine Syntheses Involving Sodium Salts

Reaction NameTypical Sodium SaltRole of Sodium SaltKey ReactantsProduct Type
Hantzsch Synthesis Sodium NitriteOxidizing agent for aromatizationAldehyde, β-Ketoester, Ammonia sourceSubstituted Pyridines
Guareschi-Thorpe Sodium EthoxideBase for condensationCyanoacetamide, 1,3-Diketone2-Hydroxypyridines
Chichibabin Reaction Sodium Amide (NaNH₂)Nucleophile (source of NH₂⁻)Pyridine, Sodium Amide2-Aminopyridines
Kröhnke Synthesis Sodium AcetateBaseα-Pyridinium methyl ketone, α,β-Unsaturated carbonylTrisubstituted Pyridines

II. Nucleophilic Substitution on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. Sodium salts are frequently the reagents of choice for introducing nucleophiles.

A. The Chichibabin Amination Reaction

Discovered by Aleksei Chichibabin in 1914, this reaction allows for the direct amination of the pyridine ring, typically at the 2-position, using sodium amide (NaNH₂).[8][9] It is a powerful method for synthesizing 2-aminopyridines, which are valuable intermediates in medicinal chemistry.[10]

Role of Sodium Amide: Sodium amide serves as a potent source of the nucleophilic amide anion (NH₂⁻).[11] The sodium cation is also believed to play a role by coordinating to the pyridine nitrogen, thereby increasing the electrophilicity of the C2 position.[10]

Reaction Mechanism Overview: The reaction proceeds via an addition-elimination mechanism. The amide anion attacks the C2 position of the pyridine ring to form a negatively charged σ-complex (a Meisenheimer-type adduct).[11] Aromatization is then restored by the elimination of a hydride ion (H⁻), which subsequently reacts with an available proton source (like ammonia or the product itself) to liberate hydrogen gas. An acidic workup is typically required to protonate the resulting sodium salt of the aminopyridine.[10][11]

Diagram: Chichibabin Reaction Mechanism

Chichibabin_Mechanism Pyridine Pyridine NaNH2 + NaNH₂ Sigma_Complex σ-Adduct (Meisenheimer Complex) NaNH2->Sigma_Complex Nucleophilic Addition Hydride_Elim - H⁻ Product_Salt Sodium 2-aminopyridide Hydride_Elim->Product_Salt Elimination Workup H₃O⁺ Workup Product 2-Aminopyridine Workup->Product Protonation

Caption: Simplified mechanism of the Chichibabin amination reaction.

Protocol 3: General Procedure for Chichibabin Amination [8][10]

  • Materials: Pyridine, sodium amide, inert solvent (e.g., toluene, xylene), ammonium sulfate solution, round-bottom flask, reflux condenser, nitrogen atmosphere setup.

  • Safety Note: Sodium amide is a highly reactive and hazardous substance. It reacts violently with water and can be pyrophoric. Handle with extreme caution under an inert atmosphere.

  • Procedure:

    • Set up a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

    • To the flask, add the inert solvent followed by finely powdered sodium amide.

    • Heat the suspension to reflux (typically 110-140 °C depending on the solvent).

    • Slowly add a solution of pyridine in the same inert solvent to the refluxing mixture.

    • The reaction progress can often be monitored by the evolution of hydrogen gas and the formation of a reddish color from the σ-adduct.[11]

    • After several hours of reflux, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water, followed by a saturated solution of ammonium sulfate to neutralize any remaining sodium amide and hydrolyze the product salt.

    • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or recrystallization.

B. Amination using Sodium Hydride

Recent advancements have shown that sodium hydride (NaH), in the presence of an additive like lithium iodide (LiI), can mediate the C2-amination of pyridines with primary amines.[12][13] This method offers an alternative to the traditional Chichibabin reaction, potentially with a broader substrate scope.

Role of Sodium Hydride: In this context, the NaH/LiI system is proposed to act as an enhanced Brønsted base and Lewis acid, facilitating the amination process.[13][14]

Protocol 4: C2-Amination of Pyridine with n-Butylamine using NaH/LiI [12]

  • Materials: Sodium hydride (60% dispersion in mineral oil), lithium iodide, anhydrous THF, pyridine, n-butylamine.

  • Procedure:

    • Under an inert atmosphere, add NaH (3 equiv) and LiI (2 equiv) to a dry flask.

    • Add anhydrous THF, followed by n-butylamine (2 equiv).

    • Add pyridine (1 equiv) to the suspension.

    • Heat the mixture to reflux (approx. 66 °C) for 18-24 hours.

    • Monitor the reaction for the formation of a greyish-yellow suspension.

    • After completion, cool the reaction and carefully quench with water.

    • Perform a standard aqueous workup and extract the product with an organic solvent.

    • Purify by column chromatography.

III. The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines.[15] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, commonly ammonium acetate.[16][17]

Role of Sodium Salts: While ammonium acetate is the nitrogen source, bases like sodium acetate can be used to facilitate the initial deprotonation steps and promote the overall condensation cascade.

Reaction Mechanism Overview: The mechanism is initiated by the deprotonation of the α-pyridinium methyl ketone to form a pyridinium ylide. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate cyclizes with ammonia (from ammonium acetate) and subsequently dehydrates to yield the substituted pyridine.[16]

Protocol 5: Synthesis of 2,4,6-Triphenylpyridine [16]

  • Materials: N-Phenacylpyridinium bromide, chalcone (1,3-diphenyl-2-propen-1-one), ammonium acetate, glacial acetic acid.

  • Procedure:

    • In a round-bottom flask with a reflux condenser, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1.0 equiv), and a large excess of ammonium acetate (approx. 10 equiv).

    • Add glacial acetic acid as the solvent.

    • Heat the mixture to reflux (approx. 120 °C) for 4-6 hours.

    • Monitor the reaction by TLC.

    • Once complete, cool the reaction mixture to room temperature.

    • Pour the mixture into water and collect the precipitated solid.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4,6-triphenylpyridine.

IV. Sodium Salts in Modern Synthetic Strategies

Beyond classical named reactions, sodium salts are indispensable in modern synthetic organic chemistry, including palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation on the pyridine ring.

A. Desulfinative Cross-Coupling

Pyridine sodium sulfinates have emerged as effective nucleophilic partners in palladium-catalyzed desulfinative cross-coupling reactions with aryl halides.[18][19] This method provides a powerful route to biaryl compounds containing a pyridine moiety.

Role of Sodium Pyridine Sulfinate: The sodium sulfinate salt acts as the nucleophilic pyridine source in the catalytic cycle.

Protocol 6: General Procedure for Palladium-Catalyzed Desulfinative Coupling [19]

  • Materials: Pyridine sodium sulfinate (2.0 equiv), (hetero)aryl halide (1.0 equiv), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), K₂CO₃ (1.5 equiv), 1,4-dioxane.

  • Procedure:

    • In a reaction vessel under an inert atmosphere, combine the pyridine sodium sulfinate, aryl halide, Pd(OAc)₂, PCy₃, and K₂CO₃.

    • Add anhydrous 1,4-dioxane.

    • Seal the vessel and heat to 150 °C for 3-18 hours.

    • After cooling, perform a standard aqueous workup followed by purification by column chromatography.

Conclusion

Sodium salts are versatile and essential reagents in the synthesis of pyridine derivatives. Their roles span from acting as strong bases and nucleophiles in classical reactions like the Chichibabin amination and Guareschi-Thorpe condensation, to serving as catalysts and key components in modern synthetic methodologies. Understanding the specific function and optimal conditions for each sodium salt is crucial for the successful design and execution of synthetic routes toward this important class of heterocyclic compounds. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in their pursuit of novel pyridine-based molecules for a wide range of applications.

References

  • Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes. Scope and applications. Chemical Reviews, 86(5), 781-793. [Link]

  • Hassanzadeh, M., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(37), 25945-25953. [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • Chemistry Notes. (2022, April 25). Chichibabin amination: Easy mechanism. [Link]

  • Wikipedia. (n.d.). Guareschi-Thorpe condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]

  • Merck Index. (n.d.). Guareschi-Thorpe Condensation. [Link]

  • Name-Reaction.com. (n.d.). Guareschi-Thorpe synthesis of pyridine. [Link]

  • Pang, J. H., Kaga, A., & Chiba, S. (2018). Nucleophilic Amination of Methoxypyridines by a Sodium Hydride–Iodide Composite. Chemical Communications, 54(74), 10324-10327. [Link]

  • Chiba, S. (2019). Synthetic Organic Reactions Mediated by Sodium Hydride. Journal of Synthetic Organic Chemistry, Japan, 77(11), 1149-1160. [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • Studley, J. (2018, November 26). The Chichibabin amination reaction. Scientific Update. [Link]

  • Wikidoc. (2012, August 8). Chichibabin reaction. [Link]

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Chakraborty, S., et al. (2025). Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. Chemistry Teacher International. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • El-Ghanam, A. M. (2005). Synthesis of some novel pyridine and naphthyridine derivatives. Journal of Chemical Research, 2005(1), 58-60. [Link]

  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 185-201. [Link]

  • Ball, M., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4543-4547. [Link]

Sources

Application Note: Solvent-Directed Regioselectivity in the Alkylation of 3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Causality: Navigating the Ambidentate Nucleophile

Unlike its 2- and 4-isomers, which exhibit pronounced pyridone/pyridinol tautomerism, 3-hydroxypyridine functions as a true heteroaromatic phenol. However, when deprotonated to 3-hydroxypyridine sodium salt , it becomes a classic ambidentate nucleophile. The molecule possesses two competing reactive centers: the phenoxide-like oxygen (a "hard" nucleophile) and the pyridine nitrogen (a "soft" nucleophile).

As a Senior Application Scientist, the most critical decision in your workflow is solvent selection, as it directly dictates the regioselectivity of the alkylation:

  • The O-Alkylation Pathway (Polar Aprotic Solvents): To synthesize 3-alkoxypyridines (ethers), the oxygen atom must be activated. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) have high dielectric constants and Lewis basicity. They strongly solvate the Na+ cation, breaking the ion pair and leaving a "naked," highly reactive oxygen anion. Because oxygen is a hard nucleophile, it rapidly attacks alkyl halides in these environments. Attempts to use biphasic Phase Transfer Catalysis (PTC) systems (e.g., aqueous NaOH / Dichloromethane) for this O-alkylation often result in poor conversion, making DMF the definitive solvent of choice[1].

  • The N-Alkylation Pathway (Non-Polar Solvents): To synthesize 1-alkyl-3-hydroxypyridinium salts, the oxygen must be deactivated. In non-polar solvents like toluene or xylene, the sodium salt is highly insoluble, and the Na+ and O− would remain as a tight contact ion pair, sterically shielding the oxygen. Therefore, N-alkylation is optimally achieved under base-free conditions using the neutral 3-hydroxypyridine [2]. In these non-polar hydrocarbon solvents, the neutral hydroxyl group remains unreactive, allowing the soft pyridine nitrogen lone pair to act as the primary nucleophile[2].

Solvent Selection Matrix

The following table summarizes the quantitative and qualitative data driving solvent selection for 3-hydroxypyridine alkylation workflows.

Solvent ClassRepresentative SolventsDielectric Constant (ε)Cation Solvation / StateDominant PathwayTypical Yield
Polar Aprotic DMF, DMSO36.7, 46.7High (Naked O− from Na-salt)O-Alkylation 75–95%
Non-Polar Toluene, Xylene2.4, 2.3None (Use neutral precursor)N-Alkylation 70–90%
Green Ethers CPME*4.8Low (Use neutral precursor)N-Alkylation >80%
Biphasic / PTC Aq. NaOH / DCMVariesPoor phase transfer of anionMixed / Poor<30%

*Cyclopentyl methyl ether (CPME) is a highly stable, hydrophobic green solvent alternative to traditional ethers and hydrocarbons for N-alkylation and subsequent separations[3].

Workflow Decision Tree

G Start 3-Hydroxypyridine (Neutral or Sodium Salt) Decision Target Regioselectivity? Start->Decision O_Alk O-Alkylation (3-Alkoxypyridine) Decision->O_Alk Target: Ether N_Alk N-Alkylation (Pyridinium Salt) Decision->N_Alk Target: Quaternary Salt Solvent_O Polar Aprotic Solvents (DMF, DMSO) Use Sodium Salt Solvates Na+ -> 'Naked' O- O_Alk->Solvent_O Solvent_N Non-Polar Solvents (Toluene, Xylene) Use Neutral Form Base-free -> Active N-lone pair N_Alk->Solvent_N

Decision matrix for solvent and state selection in 3-hydroxypyridine alkylation workflows.

Self-Validating Experimental Protocols

Protocol A: Selective O-Alkylation (Synthesis of 3-Alkoxypyridines)

Causality Note: We utilize pre-formed 3-hydroxypyridine sodium salt in DMF. The high dielectric constant of DMF ensures complete cation solvation, driving the reaction exclusively to the oxygen center[1].

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under inert atmosphere (Argon), suspend 3-hydroxypyridine sodium salt (1.0 equiv) in anhydrous DMF (5–10 mL/mmol).

  • Activation: Stir the suspension at room temperature for 15 minutes to ensure maximum dissolution and ion-pair separation.

  • Alkylation: Cool the reaction mixture to 0 °C. Add the alkyl halide (e.g., bromooctane, 1.05 equiv) dropwise. Rationale: Cooling controls the exothermic nature of the initial nucleophilic attack and suppresses E2 elimination of the alkyl halide.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • System Validation (In-Process): Monitor via TLC (Hexanes/EtOAc). The O-alkylated ether will migrate significantly higher (higher Rf) than the baseline-bound sodium salt.

  • Workup: Quench with saturated aqueous NH4​Cl and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF.

  • System Validation (Post-Isolation): Analyze via 1H NMR. The protocol is validated by the appearance of a characteristic triplet near δ 4.0 ppm (correlating to the O−CH2​ protons) and the absence of a downfield shift in the pyridine ring protons.

Protocol B: Selective N-Alkylation (Synthesis of 1-Alkyl-3-hydroxypyridinium Salts)

Causality Note: To force N-alkylation, we abandon the sodium salt and use neutral 3-hydroxypyridine in a non-polar solvent like toluene. Toluene acts as an anti-solvent for the resulting quaternary salt, driving the equilibrium forward via precipitation[2].

Step-by-Step Methodology:

  • Preparation: Dissolve neutral 3-hydroxypyridine (1.0 equiv) in anhydrous Toluene (10 mL/mmol) in a round-bottom flask equipped with a reflux condenser.

  • Alkylation: Add the benzyl halide (e.g., benzyl chloride, 1.1 equiv) in a single portion.

  • Propagation: Heat the mixture to reflux (100–110 °C) for 12–18 hours[2].

  • System Validation (In-Process): The reaction is self-indicating. As the N-alkylated quaternary salt forms, it becomes insoluble in toluene and crashes out of the homogeneous solution as a dense, crystalline precipitate.

  • Workup: Cool the reaction to room temperature. Isolate the product via vacuum filtration, washing the filter cake with cold toluene followed by hexanes to remove unreacted benzyl chloride.

  • System Validation (Post-Isolation): Analyze via 1H NMR (in D2​O or DMSO- d6​ ). The protocol is validated by a sharp singlet near δ 5.5–5.8 ppm (the N−CH2​ protons) and a pronounced downfield shift (deshielding) of all pyridine ring protons due to the newly acquired positive charge on the nitrogen.

Sources

microwave-assisted synthesis using 3-Hydroxypyridine sodium salt

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted O-Alkylation of 3-Hydroxypyridine Sodium Salt for Rapid Pharmacophore Assembly

Executive Summary & Mechanistic Rationale

Derivatives of 3-hydroxypyridine are highly valued structural motifs in medicinal chemistry, frequently serving as the core scaffold for prolyl hydroxylase inhibitors, antimicrobial agents, and novel kinase therapeutics 1[1], 2[2]. However, the synthesis of ether-linked 3-alkoxypyridines is historically challenging. 3-Hydroxypyridine acts as an ambident nucleophile; under neutral or weakly basic conditions, alkylation often occurs preferentially at the nitrogen atom, yielding unwanted N-alkyl pyridinium salts rather than the desired O-alkyl ethers 3[3].

To invert this selectivity and force O-alkylation, researchers must manipulate both the electronic state of the nucleophile and the thermodynamics of the reaction environment.

The Causality of the Sodium Salt: Converting 3-hydroxypyridine into its sodium salt via strong base (e.g., NaH) deprotonates the hydroxyl group, generating a phenoxide-like intermediate. The "hard" sodium cation weakly coordinates with the "hard" oxygen atom. When dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF), this ion pair loosens, exposing the oxygen's high electron density and drastically increasing its nucleophilicity toward electrophiles 3[3].

The Causality of Microwave-Assisted Organic Synthesis (MAOS): Even with the sodium salt, conventional conductive heating (refluxing for 6–24 hours) can lead to thermodynamic equilibration, slowly driving the formation of N-alkyl byproducts or causing substrate degradation. Microwave irradiation solves this by providing instantaneous, volumetric dielectric heating. This rapid energy transfer allows the reaction to overcome the activation energy barrier for O-alkylation in minutes, effectively trapping the desired product under kinetic control before side reactions can occur 4[4].

Synthetic Workflow Visualization

G A 3-Hydroxypyridine (Ambident Nucleophile) B NaH in DMF (Deprotonation) A->B Base addition C 3-Hydroxypyridine Sodium Salt B->C -H2 (Gas) D Alkyl Halide (R-X) + Microwave Heating C->D Electrophile E O-Alkylated Product (Major) D->E Kinetic Control (10 min, 110°C) F N-Alkylated Byproduct (Minor) D->F Thermodynamic Degradation

Caption: Workflow and selectivity logic for the microwave-assisted O-alkylation of 3-hydroxypyridine.

Quantitative Data: Conventional vs. Microwave Heating

The integration of MAOS drastically improves both the yield and the regioselectivity of the reaction. The table below summarizes typical comparative data for the alkylation of 3-hydroxypyridine sodium salt 1[1], 4[4].

SubstrateElectrophileHeating MethodTimeTemp (°C)Isolated Yield (%)O:N Selectivity
3-HydroxypyridineBenzyl BromideConventional (Reflux)12 h11055%3:1
3-Hydroxypyridine Benzyl Bromide Microwave 10 min 110 89% >10:1
3-HydroxypyridineMethyl IodideConventional (Reflux)8 h8062%2:1
3-Hydroxypyridine Methyl Iodide Microwave 5 min 80 92% >10:1

Experimental Protocol: Synthesis of 3-(Benzyloxy)pyridine

This protocol utilizes a self-validating methodology. At each critical juncture, physical or chemical cues are provided to ensure the researcher can verify the success of the intermediate step before proceeding.

Materials & Equipment:

  • 3-Hydroxypyridine (1.0 mmol, 95 mg)

  • Sodium Hydride (60% dispersion in mineral oil, 1.1 mmol, 44 mg)

  • Benzyl Bromide (1.1 mmol, 131 µL)

  • Anhydrous N,N-Dimethylformamide (DMF, 3.0 mL)

  • Dedicated microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave)

  • 10 mL pressure-rated microwave vial with Teflon-lined crimp cap

Step 1: In Situ Generation of the Sodium Salt
  • Preparation: In an oven-dried, argon-purged 10 mL microwave vial equipped with a magnetic stir bar, dissolve 3-hydroxypyridine (95 mg) in 3.0 mL of anhydrous DMF.

    • Causality: DMF is chosen because its high dipole moment makes it an excellent microwave-absorbing solvent, and it effectively solvates the sodium cation to leave a highly reactive "naked" oxygen nucleophile.

  • Deprotonation: Cool the vial in an ice bath to 0 °C. Carefully add the NaH (44 mg) in one continuous portion.

  • Self-Validation Check: Observe the immediate evolution of hydrogen gas (bubbling). This visual cue confirms active deprotonation. Stir the mixture at 0 °C for 15 minutes. The reaction is ready for the next step when gas evolution completely ceases and the solution transitions to a clear, light-yellow phenoxide salt solution.

Step 2: Electrophile Addition and Microwave Irradiation
  • Addition: While maintaining the temperature at 0 °C, add benzyl bromide (131 µL) dropwise to the sodium salt solution.

  • Sealing: Immediately seal the vial with a Teflon-lined crimp cap.

    • Causality: Sealing the vial allows the reaction to safely reach temperatures above the solvent's atmospheric boiling point without volume loss, generating a pressurized environment that further accelerates reaction kinetics.

  • Irradiation: Place the vial in the microwave reactor. Apply the following parameters:

    • Target Temperature: 110 °C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 200 W)

    • Stirring: High (900 rpm)

  • Self-Validation Check: After the microwave's compressed air cooling cycle brings the vial back to room temperature (< 2 minutes), perform a Thin-Layer Chromatography (TLC) check (Eluent: Hexanes:EtOAc 7:3). The baseline 3-hydroxypyridine spot (UV active, stains yellow with KMnO4) should be completely consumed, replaced by a high-Rf product spot.

Step 3: Quenching and Phase-Separation Workup
  • Quenching: Carefully uncap the vial and quench the reaction by adding 5 mL of saturated aqueous NH₄Cl.

    • Causality: NH₄Cl safely neutralizes any trace unreacted NaH without lowering the pH sufficiently to protonate the pyridine nitrogen. If the nitrogen were protonated, the product would become water-soluble and lost in the aqueous layer.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 x 10 mL).

  • Self-Validation Check: The organic layer (top) will contain the desired 3-(benzyloxy)pyridine, while the DMF and inorganic salts will partition into the aqueous layer (bottom).

  • Washing: To remove residual DMF from the organic phase, wash the combined organic layers with 5% aqueous LiCl solution (3 x 10 mL), followed by a final wash with brine (10 mL).

Step 4: Isolation
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield pure 3-(benzyloxy)pyridine as a colorless to pale-yellow oil.

References

  • Microwave synthesis, spectroscopic, thermal and biological significance of some transition metal complexes containing heterocyclic ligands Journal of Chemical and Pharmaceutical Research (JOCPR) [Link]

  • Process for preparing[(3-hydroxypyridine-2-carbonyl)

Sources

Troubleshooting & Optimization

Technical Support Center: Managing the Hygroscopic Nature of 3-Hydroxypyridine Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have diagnosed countless failed nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Often, the root cause is not a poor catalyst or incorrect temperature, but compromised reagent integrity.

3-Hydroxypyridine sodium salt (CAS: 52536-09-1) is a highly versatile building block whose reactivity is driven by both the nitrogen atom in the pyridine ring and the phenoxide-like oxygen[1]. However, the commercial salt is notoriously [2]. The strong ion-dipole interactions between the sodium cation ( Na+ ) and atmospheric water molecules lead to rapid moisture uptake. This guide provides field-proven, self-validating methodologies to troubleshoot, handle, and preserve this critical reagent.

Part 1: Troubleshooting & FAQs

Q1: My 3-hydroxypyridine sodium salt has degraded into a sticky, clumped mass. Why did this happen, and can it be salvaged? Causality: The salt is inherently hygroscopic[2]. When exposed to ambient humidity, the sodium ions coordinate with water molecules, transitioning the free-flowing powder into a hydrate. If left unchecked, it undergoes deliquescence (dissolving in its own absorbed moisture). Solution: Yes, it can be salvaged provided thermal decomposition has not occurred. You must dry the salt under high vacuum with mild, controlled heating. Because the conversion rate of organic reactions can be severely degraded by the hydration state of salts[3], you must validate the drying process. We employ a self-validating loop: dry the salt, perform a Karl Fischer (KF) titration to quantify residual moisture, and repeat the drying phase until the water content is strictly <0.5%.

Q2: I am seeing unexplained hydroxylated byproducts and low yields in my SNAr reactions. Could the salt's hygroscopicity be the culprit? Causality: Absolutely. If your reaction conditions require an anhydrous environment, the moisture introduced by the hygroscopic salt acts as a highly competitive nucleophile[3]. Water will attack your electrophile, leading to hydroxylated byproducts instead of the desired ether linkage. Furthermore, absorbed water adds "dead weight" to the bulk powder. If you weigh the hydrated salt assuming it is anhydrous, you are introducing fewer moles of the active pyridinolate than your calculations dictate, severely skewing the stoichiometry. Solution: Always weigh the salt in a moisture-free environment, such as a[3]. If isolation equipment is unavailable, consider utilizing pre-filled reaction vials packaged under an inert atmosphere[3].

Q3: What are the optimal storage conditions to prevent moisture uptake? Causality: Continuous exposure to fluctuating atmospheric humidity drives the moisture sorption isotherm upward, permanently altering the crystal lattice. Solution: The compound must be stored [4]. For maximum longevity, store the primary container inside a desiccator containing a strong desiccant (e.g., anhydrous calcium sulfate), or backfill the container with dry argon or nitrogen before sealing.

Part 2: Quantitative Data on Moisture Impact

To illustrate the critical need for anhydrous handling, the following table summarizes the theoretical impact of moisture uptake on the effective molecular weight (MW) and resulting stoichiometric errors if left uncorrected. The anhydrous MW of 3-Hydroxypyridine sodium salt is 117.08 g/mol [2].

Hydration StateEffective MW ( g/mol )Weight % WaterStoichiometric Error (if weighed as anhydrous)Visual Appearance
Anhydrous (Ideal) 117.080.0%0.0%Free-flowing pale powder
Hemihydrate 126.097.1%-7.1% active nucleophileSlight clumping
Monohydrate 135.1013.3%-13.3% active nucleophileSticky, aggregated mass
Dihydrate 153.1123.5%-23.5% active nucleophileDeliquescent/wet paste

Table 1: Theoretical gravimetric impact of moisture uptake on 3-Hydroxypyridine sodium salt.

Part 3: Standard Operating Procedure (SOP) - Anhydrous Preparation

To ensure a self-validating system where the integrity of the reagent is guaranteed before it ever touches your reaction mixture, follow this step-by-step protocol.

Phase 1: High-Vacuum Drying

  • Transfer the clumped or suspect 3-hydroxypyridine sodium salt into an oven-dried Schlenk flask containing a magnetic stir bar.

  • Connect the flask to a Schlenk line and slowly apply a high vacuum (< 0.1 mbar).

  • Submerge the flask in an oil bath set to 50 °C. Stir gently to break up aggregates as the moisture is pulled off. Leave under vacuum for 12–24 hours.

  • Backfill the flask with dry Argon gas and seal the stopcock.

Phase 2: Controlled Transfer 5. Transfer the sealed Schlenk flask into an inert-atmosphere glove box (Argon or Nitrogen environment)[3]. 6. Inside the glove box, transfer the dried, free-flowing powder into a tared, airtight PTFE-lined screw-cap vial. Wrap the cap with Parafilm.

Phase 3: Analytical Validation (The Self-Validating Step) 7. Inside the glove box, weigh exactly 50.0 mg of the dried salt into a sealed crimp vial. 8. Remove the vial from the glove box and inject 1.0 mL of anhydrous methanol through the septum to dissolve the salt. 9. Perform a Karl Fischer coulometric titration on the resulting solution. 10. Decision Gate: If the moisture content is >0.5%, return the bulk batch to Phase 1. If <0.5%, the batch is validated for sensitive SNAr or cross-coupling workflows.

Part 4: Workflow Visualization

G Start Inspect 3-Hydroxypyridine Sodium Salt Check Physical State? Start->Check Dry Vacuum Drying (Schlenk Line, 50°C) Check->Dry Clumped/Sticky Glovebox Transfer to Glovebox (Inert Atmosphere) Check->Glovebox Free-flowing Dry->Glovebox KF Karl Fischer Titration (Moisture Check) Glovebox->KF Fail Moisture > 0.5% KF->Fail Pass Moisture < 0.5% Ready for Synthesis KF->Pass Fail->Dry Rework

Workflow for the inspection, drying, and validation of hygroscopic sodium salts.

Part 5: References
  • Title: How do you handle hygroscopic salts? Source: HepatoChem URL:[Link][3]

Sources

Technical Support Center: Efficient Removal of Inorganic Salts from 3-Hydroxypyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-hydroxypyridine. As a crucial intermediate in the pharmaceutical, agrochemical, and chemical synthesis industries, obtaining high-purity 3-hydroxypyridine is paramount for successful downstream applications.[1][2] A persistent challenge in its synthesis is the removal of inorganic salt byproducts, which can complicate workups, reduce yields, and interfere with subsequent reactions.

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, in-depth FAQs, and validated experimental protocols to effectively address and resolve issues related to inorganic salt contamination.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the origin and impact of inorganic salt contamination during 3-hydroxypyridine synthesis.

Q1: Why is my crude 3-hydroxypyridine always contaminated with inorganic salts?

A: Inorganic salt contamination is a direct consequence of the reagents used in most common synthetic routes. The specific salts depend on your chosen synthesis:

  • From Pyridine-3-Sulfonic Acid: This classic route involves sulfonation followed by alkali fusion using sodium hydroxide (NaOH) or potassium hydroxide (KOH). The subsequent neutralization with an acid like hydrochloric acid (HCl) inevitably generates large quantities of sodium or potassium sulfates and chlorides (Na₂SO₄, K₂SO₄, NaCl, KCl).[2][3][4]

  • From Furfural or Furfurylamine: Modern methods using biomass-derived furfural or furfurylamine often employ mineral acids (like HCl) or ammonia sources such as ammonium chloride or ammonium sulfate, leading to the corresponding chloride and sulfate salts in the crude product.[5][6]

  • From 3-Chloropyridine: Nucleophilic substitution with a basic hydroxide like NaOH will produce the corresponding metal halide (e.g., NaCl) as a stoichiometric byproduct.[7]

Q2: How do these salts interfere with my experiments and downstream applications?

A: Inorganic salt impurities can have significant negative impacts:

  • Inaccurate Yields: Failing to remove salts inflates the weight of your crude product, leading to erroneously high yield calculations and incorrect stoichiometry in subsequent steps.

  • Poor Crystallization: High salt concentrations can hinder the crystallization of 3-hydroxypyridine, often resulting in oily or intractable crude products.

  • Reduced Solubility: The presence of salts can suppress the solubility of your product in organic solvents during extraction or chromatography.

  • Catalyst Poisoning: For downstream reactions involving sensitive catalysts (e.g., palladium-catalyzed cross-couplings), residual salts, particularly halides, can act as catalyst poisons, deactivating them and halting the reaction.[8]

  • Side Reactions: The basic or acidic nature of some residual salts can promote unwanted side reactions.

Q3: What are the key chemical properties of 3-hydroxypyridine that I can leverage for purification?

A: The purification of 3-hydroxypyridine hinges on its unique solubility profile. It is a polar, amphoteric molecule.

  • High Solubility in Polar Solvents: It is readily soluble in water and alcohols (methanol, ethanol).[1][9][10]

  • Limited Solubility in Nonpolar Solvents: It is only slightly soluble in less polar solvents like ether and benzene.[9]

  • pH-Dependent Solubility: As a phenolic and a pyridine derivative, its charge state is pH-dependent. In acidic solutions (pH < 4), the pyridine nitrogen is protonated, making it a highly water-soluble cation. In basic solutions (pH > 9), the hydroxyl group is deprotonated, forming a water-soluble anion. Near its isoelectric point (neutral pH), it exists as a neutral molecule with higher relative solubility in organic solvents.

This differential solubility is the cornerstone of effective separation: inorganic salts are typically highly soluble in water but virtually insoluble in most organic solvents, whereas the solubility of 3-hydroxypyridine can be modulated.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the purification process.

Problem Probable Cause Solution & Scientific Rationale
My crude product is a sticky, oily solid that refuses to crystallize. High concentration of hygroscopic inorganic salts trapping residual water and solvent, preventing the formation of a crystal lattice.Perform an aqueous workup. Redissolve the entire crude mass in a minimum amount of warm water to fully dissolve both the product and the salts. This breaks up the oil. Then, proceed with either Protocol 2: Liquid-Liquid Extraction to separate the product into an organic phase, leaving the salts behind, or Protocol 3: Recrystallization from a solvent where the salt has poor solubility (like ethanol).
My yield is extremely low after performing a liquid-liquid extraction. Incorrect pH of the aqueous phase. If the pH is too acidic or too basic, 3-hydroxypyridine will exist in its charged, salt form, which preferentially remains in the aqueous layer, leading to significant product loss.Optimize pH before extraction. After dissolving the crude mixture in water, carefully adjust the pH to be between 6.5 and 7.5 using a suitable acid (e.g., dilute HCl) or base (e.g., NaHCO₃).[7][11] At this pH range, 3-hydroxypyridine is predominantly in its neutral form, maximizing its partitioning into the organic extraction solvent (e.g., chloroform, ethyl acetate).[12] Monitor the pH of the aqueous layer throughout the extraction.
After recrystallization from ethanol, my product is still contaminated with salt. 1. Co-precipitation: If the solution is cooled too rapidly, the high local concentration of the product crashing out can trap finely dispersed salt particles. 2. Water Contamination: The use of non-anhydrous ethanol, which can dissolve a small amount of salt. When the solution cools, both the product and the salt's solubility decrease, causing them to precipitate together.1. Ensure slow cooling. Allow the hot, saturated solution to cool gradually to room temperature without disturbance before moving it to an ice bath. This promotes the growth of large, pure crystals. 2. Use anhydrous solvents. For the final purification step, use anhydrous ethanol. Alternatively, perform a preliminary extraction (Protocol 2) to remove the bulk of the salts before proceeding to recrystallization.
Simple filtration doesn't separate the salt from my product. The product and salt have co-precipitated from the reaction solvent as a very fine, intimately mixed solid, making mechanical separation impossible.Utilize differential solubility. Do not attempt to filter directly. Instead, transfer the entire solid mixture to a separation funnel. Add water and a suitable immiscible organic solvent (e.g., ethyl acetate). The salt will dissolve in the aqueous layer, and the 3-hydroxypyridine will dissolve in the organic layer (ensure pH is neutral). This converts a solid-solid separation problem into a much simpler liquid-liquid extraction. See Protocol 2 .

Part 3: Method Selection and Workflow

Choosing the right purification strategy depends on the scale of your reaction, the nature of the inorganic byproducts, and the required final purity. This workflow provides a decision-making framework.

G cluster_initial Initial Workup cluster_purification Purification Methods cluster_polishing Final Polishing start Crude Reaction Mixture decision1 Is the crude product a non-filterable solid/oil? start->decision1 proc2 Protocol 2: Liquid-Liquid Extraction decision1->proc2  Yes decision2 Is the primary salt significantly less soluble than 3-HP in an organic solvent (e.g., NaCl in EtOH)? decision1->decision2  No (Solid Powder) proc1 Protocol 1: Aqueous Dissolution & Filtration (for insoluble organic impurities) proc1->proc2 decision3 Is >99% purity required (e.g., for pharma applications)? proc2->decision3 decision2->proc2  No proc3 Protocol 3: Recrystallization decision2->proc3  Yes proc3->decision3 proc4 Protocol 4: Silica Gel Column Chromatography decision3->proc4  Yes end_prod Purified 3-Hydroxypyridine decision3->end_prod  No proc4->end_prod

Sources

Technical Support Center: Troubleshooting & Optimizing Temperature for 3-Hydroxypyridine Sodium Salt C-O Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced C-O cross-coupling methodologies. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 3-hydroxypyridine sodium salt—a notoriously challenging ambident nucleophile. Here, we dissect the thermodynamic and kinetic parameters governing these reactions, focusing on temperature optimization to prevent catalyst poisoning, control chemoselectivity, and maximize yields.

Part 1: Mechanistic Fundamentals & Temperature Causality (FAQ)

Q1: Why is temperature optimization uniquely challenging for 3-hydroxypyridine sodium salt in C-O couplings? A1: 3-Hydroxypyridine is an electron-deficient heteroaryl phenol. While pre-forming the sodium salt enhances the nucleophilicity of the oxygen atom, the pyridine nitrogen remains a competing Lewis base. At suboptimal temperatures (< 60 °C), the pyridine nitrogen coordinates strongly to the active metal center (e.g., Pd(II) or Cu(I)), forming an off-cycle, inactive complex that effectively poisons the catalyst. Elevating the temperature to the 80–100 °C range provides the necessary thermal energy to dissociate these off-cycle N-bound complexes, driving the equilibrium back toward the productive O-arylation pathway.

Q2: What is the optimal temperature window for Pd-catalyzed vs. Cu-catalyzed C-O coupling with this substrate? A2: For Pd-catalyzed systems utilizing bulky, electron-rich ligands (such as tBuBrettPhos Pd G3), the optimal temperature is typically 80–100 °C. At 100 °C, the catalyst effectively couples electron-neutral aryl bromides with 3-hydroxypyridine, yielding up to 90% product while avoiding significant catalyst degradation[1]. For Cu-catalyzed Ullmann-type couplings (e.g., using CuI and TMHD ligands), temperatures around 60–80 °C in DMF are often sufficient due to the distinct oxidative insertion/reductive elimination pathway through a Cu(I)/Cu(III) manifold[2].

Q3: I observe catalyst blackening (Pd black) and low yields when I push the temperature to 120 °C to force completion. How do I resolve this? A3: Catalyst blackening indicates the thermal decomposition of the homogeneous L-Pd(0) species into inactive bulk palladium metal. If 120 °C causes degradation before complete conversion, you must lower the temperature back to 90–100 °C. To compensate for the reduced thermal kinetic energy, you should:

  • Ensure the 3-hydroxypyridine sodium salt is strictly anhydrous, as trace water accelerates catalyst decay at high temperatures.

  • Increase the catalyst loading slightly (e.g., from 1 mol% to 2–3 mol%) to maintain a higher concentration of the active monoligated L-Pd(0) species[1].

  • Switch to a solvent with a better solubility profile at 90 °C, such as 1,4-dioxane or toluene.

Q4: Does the counterion matter? Why use the sodium salt instead of the free phenol with a weak base? A4: Pre-forming the sodium salt of 3-hydroxypyridine bypasses the need for an in situ deprotonation step during the catalytic cycle, which can be rate-limiting. It also prevents the use of strong bases (like NaOtBu) in the reaction mixture, which can competitively react with the aryl halide or degrade the catalyst at elevated temperatures.

Part 2: Quantitative Data & Optimization Tables

To facilitate rapid troubleshooting, refer to the following temperature profiling data for Pd-catalyzed reactions using a third-generation Buchwald precatalyst (tBuBrettPhos Pd G3).

Table 1: Temperature Profiling for Pd-Catalyzed 3-Hydroxypyridine C-O Coupling

Temperature (°C)Catalyst StateConversion (%)Selectivity (O- vs N-)Primary Issue / Observation
40 - 60 Intact, off-cycle N-bound< 20%> 99:1Catalyst trapped by pyridine nitrogen; poor salt solubility.
80 Active75 - 88%> 99:1Good balance of reaction rate and catalyst stability.
100 Active> 90%> 99:1Optimal for electron-neutral aryl halides[1].
120+ Pd Black (Degraded)< 50%N/AThermal degradation of catalyst; homocoupling side reactions.

Part 3: Visualizing the Temperature Dependency

The following diagram illustrates the catalytic cycle and the critical role of temperature in preventing catalyst poisoning.

CatalyticCycle Precat Precatalyst (e.g., tBuBrettPhos Pd G3) Pd0 Active L-Pd(0) Precat->Pd0 Base / Heat OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII L-Pd(II)(Ar)(X) OxAdd->PdII LigEx Ligand Exchange (3-Hydroxypyridine Na-salt) PdII->LigEx Optimal Temp (80-100°C) Poison Off-Cycle N-Coordination (Catalyst Trap) PdII->Poison Low Temp (<60°C) PdII_O L-Pd(II)(Ar)(O-Py) LigEx->PdII_O RedElim Reductive Elimination (C-O Bond Formation) PdII_O->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Aryloxypyridine Product RedElim->Product Poison->PdII Thermal Dissociation (>80°C)

Pd-catalyzed C-O coupling cycle showing temperature-dependent catalyst trapping and dissociation.

Part 4: Self-Validating Experimental Protocol

The following is a self-validating, step-by-step methodology for the C-O cross-coupling of 3-hydroxypyridine sodium salt with an aryl bromide using a Pd-catalyst system. This protocol incorporates specific visual and analytical checkpoints to ensure the reaction is proceeding correctly.

Optimized Pd-Catalyzed C-O Cross-Coupling (10 mmol scale)

Step 1: Substrate Preparation & Drying

  • Action: Place 3-hydroxypyridine sodium salt (1.2 equiv, 12 mmol) in a Schlenk flask.

  • Causality: Commercial sodium salts often contain trace moisture. Water at 100 °C will rapidly hydrolyze the Pd-halide intermediate or degrade the ligand.

  • Validation: Dry under high vacuum at 60 °C for 4 hours. The salt should be a free-flowing powder.

Step 2: Glovebox Assembly

  • Action: In a nitrogen-filled glovebox, add the aryl bromide (1.0 equiv, 10 mmol) and tBuBrettPhos Pd G3 (1.5 mol%, 0.15 mmol) to the Schlenk flask containing the dried sodium salt.

  • Causality: The G3 precatalyst is relatively stable, but the active L-Pd(0) species generated in situ is highly oxygen-sensitive.

Step 3: Solvent Addition

  • Action: Add 20 mL of anhydrous 1,4-dioxane or toluene. Seal the flask and remove it from the glovebox.

  • Causality: Dioxane provides an optimal boiling point (101 °C) and excellent solubility for the sodium salt at elevated temperatures.

Step 4: Precision Heating (The Critical Step)

  • Action: Place the flask in a pre-heated oil bath set strictly to 95–100 °C. Stir vigorously (800 rpm).

  • Causality: Rapid heating to 95 °C bypasses the 40–60 °C window where N-coordination to Pd(II) is thermodynamically favored, immediately driving the catalytic cycle forward.

  • Validation: The solution should turn a deep red/orange (indicating active Pd species). If it turns black within 15 minutes, oxygen contamination or extreme local overheating has occurred.

Step 5: In-Process Control (IPC) & Monitoring

  • Action: After 2 hours, take a 50 µL aliquot under positive nitrogen pressure. Quench with methanol and analyze via LC-MS.

  • Validation: Look for the disappearance of the aryl bromide. If conversion is stalled at 50% but the solution is still orange, extend the reaction time to 4 hours.

Step 6: Quench & Workup

  • Action: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Causality: Removing the Pd species before aqueous workup prevents the formation of stable emulsions. Concentrate the filtrate and purify via flash chromatography.

Workflow Step1 1. Substrate Preparation Dry 3-Hydroxypyridine Na-salt under vacuum Step2 2. Glovebox Assembly Combine Ar-X, Na-salt, and Pd-Catalyst Step1->Step2 Step3 3. Solvent Addition Add anhydrous Toluene or 1,4-Dioxane Step2->Step3 Step4 4. Precision Heating Ramp to 95-100°C (Avoid exceeding 110°C) Step3->Step4 Step5 5. In-Process Control (IPC) Sample at 2h & 4h for LC-MS analysis Step4->Step5 Step6 6. Quench & Workup Cool to RT, filter through Celite Step5->Step6

Step-by-step experimental workflow for temperature-optimized C-O cross-coupling.

References

  • ACS Publications. "A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions". Organic Letters. URL:[Link]

  • ResearchGate. "Low Catalyst Loadings for Copper-Catalyzed O-Arylation of Phenols with Aryl and Heteroaryl Halides under Mild Conditions". ResearchGate. URL: [Link]

Sources

Technical Support Center: 3-Hydroxypyridine Sodium Salt Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Hydroxypyridine sodium salt. This guide is designed to provide in-depth, practical answers to common challenges encountered during this synthesis, with a specific focus on the critical role of pH control. As Senior Application Scientists, our goal is to bridge the gap between theoretical chemistry and practical application, ensuring your synthesis is both successful and reproducible.

Section 1: Foundational pH Concepts in 3-Hydroxypyridine Chemistry

Understanding the acid-base chemistry of 3-hydroxypyridine is the bedrock of a successful sodium salt synthesis. Incorrect pH control is not a minor deviation; it fundamentally alters the reactivity and stability of the molecule, leading to poor yields and complex impurity profiles.

FAQ: Why is precise pH control so critical for this specific synthesis?

Precise pH control is paramount because the 3-hydroxypyridine molecule possesses two ionizable sites: the pyridine nitrogen and the hydroxyl group.[1][2][3] The state of protonation at these sites dictates the molecule's nucleophilicity, solubility, and stability.

  • Yield Maximization: The goal is to form the sodium salt of the hydroxyl group (a phenoxide). This requires deprotonating the weakly acidic -OH group. If the pH is too low, the much more basic pyridine nitrogen will be protonated first, deactivating the molecule towards the desired reaction.[4] This creates a positive charge on the ring, making the hydroxyl proton even harder to remove.

  • Purity and Side-Product Prevention: An incorrect pH can lead to side reactions. Excessively high pH (overly basic conditions) can promote degradation or unwanted reactions, especially at elevated temperatures.[5] Some syntheses of related pyridine compounds are known to be sensitive to thermal runaway, which can be exacerbated by uncontrolled exothermic acid-base neutralization.[6]

  • Product Isolation: The final product's solubility is highly dependent on its ionic form. Maintaining the correct pH ensures the sodium salt remains in the desired state for efficient crystallization or extraction, while impurities might be partitioned into a different phase.

FAQ: What are the key pKa values for 3-hydroxypyridine?

3-Hydroxypyridine has two distinct pKa values that govern its behavior in solution.[1]

  • pKa₁ ≈ 4.8 (Pyridinium ion): This represents the equilibrium between the protonated pyridine nitrogen (pyridinium ion) and the neutral pyridine. Below this pH, the ring nitrogen is predominantly protonated.

  • pKa₂ ≈ 8.7 (Hydroxyl group): This represents the equilibrium between the neutral hydroxyl group and the deprotonated phenoxide anion.[1] To efficiently form the sodium salt, the reaction pH must be significantly above this value.

The relationship between pH and the dominant species of 3-hydroxypyridine in solution is illustrated below.

Troubleshooting_Workflow start Problem Observed (e.g., Low Yield, Impurities) check_ph Verify Final Reaction pH start->check_ph ph_low pH < 10.5 check_ph->ph_low Too Low ph_high pH > 12 check_ph->ph_high Too High ph_ok pH is 10.5 - 11.5 check_ph->ph_ok Correct action_low Incomplete Deprotonation - Add more base slowly - Check base concentration ph_low->action_low action_high Potential Degradation - Reduce base equivalents - Lower reaction temperature ph_high->action_high action_ok pH is not the root cause - Investigate other parameters (temp, purity, time) ph_ok->action_ok

Caption: A logical workflow for troubleshooting pH issues.

References

  • Thermal stability and interactions with sedimentary rocks under typical reservoir conditions of selected pyridines investigated as phase partitioning tracers. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • 3-Hydroxypyridine. (2024, April 10). ChemBK. Retrieved March 7, 2024, from [Link]

  • How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. (2025, August 4). Chemistry Steps. Retrieved March 7, 2024, from [Link]

  • Tips to Improve pH Measurement. (n.d.). Hamilton Company. Retrieved March 7, 2024, from [Link]

  • Tips for High Accuracy pH Measurements. (2022, March 2). Sentek Ltd. Retrieved March 7, 2024, from [Link]

  • Tips and tricks for pH measuring techniques. (2012, February 17). Manufacturing Chemist. Retrieved March 7, 2024, from [Link]

  • Nizamov, I. S., et al. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis of Monoterpenyl Alcohols. DergiPark. Retrieved March 7, 2024, from [Link]

  • Acidity of Alcohols and Phenols. (2019, September 3). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • 3-Hydroxypyridine. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

Sources

Validation & Comparative

Comparative FTIR Spectral Analysis: 3-Hydroxypyridine Free Base vs. Sodium 3-Pyridinolate

Author: BenchChem Technical Support Team. Date: March 2026

As a fundamental building block in pharmaceutical synthesis and coordination chemistry, 3-hydroxypyridine (pyridin-3-ol) presents a unique structural profile. Unlike its 2-hydroxy and 4-hydroxy counterparts, which readily tautomerize into stable pyridone (amide-like) structures, 3-hydroxypyridine predominantly exists in the enol (hydroxy) form in the gas phase and forms complex, hydrogen-bonded zwitterionic networks in the solid state [1, 2].

When deprotonated to form its sodium salt (sodium 3-pyridinolate), the molecule undergoes a significant electronic transformation. The resulting anion cannot form a stable keto tautomer; thus, it retains a "truly aromatic" resonance structure [1]. This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FTIR) spectra of the free base versus the sodium salt, detailing the mechanistic causality behind the observed spectral shifts and providing self-validating experimental protocols.

Mechanistic Causality of Spectral Shifts

The transition from 3-hydroxypyridine to sodium 3-pyridinolate fundamentally alters the molecule's vibrational modes due to changes in electron density and the elimination of hydrogen bonding.

  • O-H Oscillator Elimination: In the solid state, the free base exhibits a broad O-H stretching band due to extensive intermolecular hydrogen bonding. Upon treatment with a strong base, the removal of the proton completely eliminates this oscillator. The absence of the O-H band serves as a primary diagnostic marker for complete salt formation.

  • Anionic Resonance and Ring Delocalization: The deprotonation leaves a negative charge on the oxygen atom, which delocalizes into the pyridine ring. Because the 3-pyridinolate anion maintains a truly aromatic structure, this increased electron density shifts the C=N and C=C ring stretching frequencies[1].

  • C-O Bond Order Alteration: The partial double-bond character of the C-O bond increases in the anionic state due to resonance, typically shifting the C-O stretching frequency higher compared to the neutral phenolic C-O stretch.

  • Aromatic Ring Breathing: The fully aromatic anion exhibits highly characteristic, intense ring breathing modes near 1000 cm⁻¹, which appear as a distinct resonance doublet [1].

Workflow Visualization

G A 3-Hydroxypyridine (Free Base) B Deprotonation (NaOMe / MeOH) A->B C Sodium 3-Pyridinolate (Anionic Salt) B->C D FTIR Analysis (KBr Pellet / ATR) C->D E Spectral Comparison (O-H vs C-O- shifts) D->E

Workflow for the synthesis and FTIR comparative analysis of sodium 3-pyridinolate.

Comparative FTIR Spectral Data

The following tables summarize the quantitative FTIR peak assignments for both the free base and the sodium salt. These values are derived from solid-state analyses (e.g., KBr pellet or ATR-FTIR) [1, 2, 3].

Table 1: FTIR Spectral Assignments for 3-Hydroxypyridine (Free Base)
Wavenumber (cm⁻¹)Vibrational Mode AssignmentMechanistic Context
3100 – 3380 O-H stretch (broad)Indicates extensive intermolecular hydrogen bonding in the solid state.
1576 – 1610 C=N stretch (pyridine ring)Characteristic of the neutral aromatic heterocyclic ring.
1455 – 1480 C=C stretch (aromatic)Standard aromatic carbon-carbon stretching.
1250 – 1280 C-O stretch (phenolic)Typical single-bond character of a neutral phenolic hydroxyl group.
780 – 800 C-H out-of-plane bendCharacteristic of 3-substituted pyridines.
Table 2: FTIR Spectral Assignments for Sodium 3-Pyridinolate
Wavenumber (cm⁻¹)Vibrational Mode AssignmentMechanistic Context
Absent O-H stretchConfirms complete deprotonation (Note: weak bands may appear if the salt is hydrated).
~1600 C=N / C=C stretchHighly intense band; shifted due to increased electron density from the anionic oxygen.
~1320 – 1350 C-O⁻ stretchShifted to a higher frequency due to increased partial double-bond character via resonance.
1043 & 1012 Aromatic ring breathingStrong resonance doublet; highly diagnostic of the truly aromatic 3-pyridinolate anion [1].

Experimental Protocols

To ensure reproducibility and high-fidelity data, the following step-by-step methodologies outline a self-validating system for synthesizing the sodium salt and acquiring its FTIR spectrum.

Protocol A: Synthesis of Sodium 3-Pyridinolate

This protocol utilizes non-aqueous conditions to prevent the formation of stable hydrates, which can complicate the IR spectrum.

  • Preparation: Suspend 1.0 equivalent of pure 3-hydroxypyridine (free base) in anhydrous methanol under an inert nitrogen atmosphere.

  • Deprotonation: Slowly add 1.0 equivalent of a standardized sodium methoxide (NaOMe) solution in methanol.

  • Reaction: Stir the mixture at room temperature for 1 hour. The suspension should clarify as the highly soluble sodium salt forms.

  • Isolation: Evaporate the methanol under reduced pressure using a rotary evaporator. Dry the resulting solid in vacuo at 60°C for 12 hours to remove residual solvent.

  • Self-Validation Check: Dissolve a small aliquot of the product in deionized water. The free base is only moderately soluble and slightly acidic, whereas the sodium salt will dissolve rapidly and yield a highly basic solution (pH > 10).

Protocol B: FTIR Acquisition (KBr Pellet Method)

The KBr pellet method is preferred over ATR for these salts to minimize moisture absorption during scanning, provided the KBr is strictly anhydrous.

  • Sample Preparation: In an agate mortar, grind 1–2 mg of the dried sodium 3-pyridinolate with 150 mg of IR-grade, oven-dried (120°C) potassium bromide (KBr).

  • Pellet Pressing: Transfer the finely ground powder to a hydraulic press die. Apply 10 tons of pressure under a vacuum for 2–3 minutes to form a transparent/translucent pellet.

  • Background Subtraction: Self-Validation Step: Before scanning the sample, acquire a background spectrum of a pure KBr pellet. Ensure there is no sharp peak at 3600 cm⁻¹ or broad band at 3400 cm⁻¹, which would indicate moisture contamination in the KBr or the sample chamber.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using a minimum of 32 scans to ensure a high signal-to-noise ratio.

  • Spectral Validation: Confirm the success of the synthesis by verifying the complete disappearance of the broad 3100–3380 cm⁻¹ O-H band and the emergence of the diagnostic 1043/1012 cm⁻¹ doublet [1].

References

  • Spinner, E. (1960). "The Vibration Spectra and Structures of the Sodium Derivatives of Hydroxypyridines and Hydroxypyrimidines." Journal of the Chemical Society (Resumed), 1232-1234. Royal Society of Chemistry. Available at:[Link]

  • Tsuge, M., Lai, C.-P., & Lee, Y.-P. (2018). "Infrared spectra of 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen." The Journal of Chemical Physics, 149(1). AIP Publishing. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7971, 3-Hydroxypyridine." PubChem. Available at:[Link]

A Comprehensive Guide to HPLC Method Development for the Purity of 3-Hydroxypyridine Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, in-depth exploration of developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-Hydroxypyridine sodium salt. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a scientifically grounded narrative on the experimental choices, optimization strategies, and validation procedures necessary for a reliable analytical method.

Introduction: The Criticality of Purity in Pharmaceutical Analysis

3-Hydroxypyridine and its salts are important intermediates in the pharmaceutical and agrochemical industries.[1][2] The purity of these active pharmaceutical ingredients (APIs) is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, a well-developed and validated analytical method is paramount for ensuring product quality and meeting regulatory requirements.

This guide will walk through the systematic development of a stability-indicating HPLC method for 3-Hydroxypyridine sodium salt, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6] We will explore the rationale behind the selection of chromatographic parameters, strategies for method optimization, and a comprehensive approach to method validation.

Understanding the Analyte: Physicochemical Properties of 3-Hydroxypyridine

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties.

Table 1: Physicochemical Properties of 3-Hydroxypyridine

PropertyValueSource(s)
Molecular FormulaC5H5NO[7][8]
Molecular Weight95.10 g/mol [8][9]
Melting Point125-128 °C[7][10]
pKa4.79, 8.75 (at 20°C)[7][9]
Water Solubility33 g/L[7][11]
AppearanceBeige to brown crystalline powder[7][11]

The presence of two pKa values indicates that 3-Hydroxypyridine can exist in different ionic forms depending on the pH of the solution. This is a crucial consideration for HPLC method development, as the retention behavior of the molecule on a reversed-phase column will be highly dependent on the mobile phase pH. Its high water solubility suggests that it is a polar compound, which can present challenges for retention on traditional non-polar stationary phases.[8]

Proposed Initial HPLC Method for Method Development

Based on the polar nature of 3-Hydroxypyridine, a reversed-phase HPLC method with a column suitable for highly aqueous mobile phases is a logical starting point. The sodium salt form necessitates consideration for the analysis of the sodium counter-ion, which is often performed using alternative techniques or specialized columns. For the purpose of this guide, we will focus on the purity of the 3-Hydroxypyridine moiety.

Table 2: Proposed Initial HPLC Conditions

ParameterProposed ConditionRationale
Column C18 with polar end-capping or polar-embedded phase (e.g., Agilent Polaris C18-A, Waters Atlantis T3), 150 mm x 4.6 mm, 3.5 µmTo enhance retention of the polar analyte and prevent phase collapse in highly aqueous mobile phases.[12][13]
Mobile Phase A 0.1% Formic Acid in WaterTo control the ionization of 3-Hydroxypyridine and ensure good peak shape. Formic acid is a volatile buffer compatible with mass spectrometry if hyphenation is desired.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient 5% B to 40% B over 15 minutesA shallow gradient is proposed to effectively separate the main peak from potential impurities with similar polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column.
Column Temperature 30 °CTo ensure reproducible retention times and improve peak shape.
Detection UV at 275 nmBased on the aromatic nature of the pyridine ring. A UV scan of 3-Hydroxypyridine would be performed to determine the optimal detection wavelength.
Injection Volume 5 µLA small injection volume to prevent peak distortion.
Diluent Mobile Phase A or WaterTo ensure compatibility with the initial mobile phase conditions.

The Method Development Workflow: A Systematic Approach

The development of a robust and reliable HPLC method is an iterative process. The following workflow, grounded in scientific principles and regulatory expectations, will guide the optimization of the initial conditions.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Pre-Validation A Define Analytical Target Profile (ATP) B Analyte Characterization (pKa, Solubility, UV Spectra) A->B C Initial Method Scouting (Column, Mobile Phase) B->C D Optimize Mobile Phase pH C->D Iterative Optimization E Optimize Gradient Profile D->E F Optimize Column Temperature & Flow Rate E->F G System Suitability Testing F->G H Forced Degradation Studies G->H I Method Finalization H->I

Sources

UV-Vis Absorption Spectra of 3-Hydroxypyridine Sodium Salt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

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Introduction: The Photophysics of 3-Hydroxypyridine

In the landscape of heterocyclic chemistry and drug development, 3-Hydroxypyridine (3-HP) serves as a critical structural motif. However, analyzing its photophysical properties in solution is notoriously complex due to a solvent- and pH-dependent tautomeric equilibrium between its neutral and zwitterionic forms .

By synthesizing or utilizing 3-Hydroxypyridine sodium salt (3-HP-Na) , researchers lock the molecule into its deprotonated, anionic state (3-pyridinolate). This eliminates tautomeric ambiguity, providing a stable, predictable UV-Vis absorption profile. This guide objectively compares the spectral performance of 3-HP-Na against alternative phenolic and pyridinic scaffolds, providing mechanistic insights and self-validating experimental protocols for robust laboratory analysis.

Comparative Spectral Profiling

To contextualize the performance and optical behavior of 3-HP-Na, we must compare it against structurally adjacent alternatives. The table below summarizes the quantitative UV-Vis absorption data across these compounds to aid in material selection.

Table 1: UV-Vis Absorption Maxima of 3-HP-Na and Structural Alternatives

CompoundProtonation State λmax​ (nm)Spectral CharacteristicPrimary Application
3-Hydroxypyridine Sodium Salt Anion (3-Pyridinolate)~310 nmStrong bathochromic shift relative to neutral form.Ligand for Ln(III) probes, pharmaceutical intermediate.
3-Hydroxypyridine Neutral / Zwitterion~278 nm / ~315 nmHighly solvent and pH dependent (tautomeric equilibrium).Baseline reference, precursor.
Phenol Sodium Salt Anion (Phenoxide)~287 nmModerate bathochromic shift from phenol (~270 nm).General organic synthesis, comparative standard.
2-Hydroxypyridine Sodium Salt Anion~295 nmDistinct from its 2-pyridone neutral tautomer.Peptide synthesis coupling additive.

Data synthesized from authoritative spectroscopic databases and literature .

Mechanistic Insights: The Causality of the Spectral Shift

As a Senior Application Scientist, it is crucial not just to record the λmax​ , but to understand the causality behind it. Why does 3-HP-Na absorb at ~310 nm while its neutral counterpart absorbs at ~278 nm in non-polar environments?

The answer lies in molecular orbital theory and resonance. When 3-hydroxypyridine is deprotonated by sodium hydroxide to form the sodium salt, the resulting oxygen atom bears a formal negative charge. This phenoxide-like oxygen is a powerful electron-donating group. It pushes electron density into the π -system of the pyridine ring via resonance.

This increased electron density destabilizes the Highest Occupied Molecular Orbital (HOMO), raising its energy level. Consequently, the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) narrows. A smaller energy gap requires lower-energy (longer wavelength) photons to induce a π→π∗ transition, resulting in the observed bathochromic shift (red shift) .

Mechanism N1 Neutral 3-Hydroxypyridine (λ_max ~ 278 nm) N2 Deprotonation (Na+ Salt) Formation of 3-Pyridinolate N1->N2 N3 Increased Electron Density Enhanced Ring Resonance N2->N3 N4 Narrowed HOMO-LUMO Gap Bathochromic Shift N3->N4 N5 Anionic Absorption Peak (λ_max ~ 310 nm) N4->N5

Figure 1: Mechanistic pathway of the bathochromic shift upon deprotonation of 3-Hydroxypyridine.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, the experimental workflow must be a self-validating system. A common pitfall in analyzing 3-HP is incomplete deprotonation, which leads to a mixed spectrum of neutral, zwitterionic, and anionic species. The pKa​ of the hydroxyl group in 3-HP is approximately 8.7. Therefore, to isolate the pure anionic spectrum of the sodium salt, the buffer pH must be strictly maintained above 10.5.

Step-by-Step Methodology for UV-Vis Characterization

Step 1: Buffer Preparation (The Baseline) Prepare a 50 mM Carbonate-Bicarbonate buffer adjusted to pH 10.5. This high pH guarantees >99% deprotonation, forcing any residual neutral 3-HP into the sodium salt (anionic) form.

Step 2: Stock Solution Formulation Dissolve 3-Hydroxypyridine sodium salt in the pH 10.5 buffer to create a 10 mM stock solution. Causality note: Using the exact same buffer for the stock prevents localized pH gradients that could trigger transient tautomerization upon dissolution.

Step 3: Concentration Series (Beer-Lambert Validation) Dilute the stock solution to create a working series of 10 µM, 25 µM, 50 µM, and 100 µM. Causality note: Running a series rather than a single concentration validates the absence of aggregation or excimer formation; the λmax​ should remain perfectly static at ~310 nm across all concentrations, proving the system is measuring a single, stable monomeric species.

Step 4: Instrument Blanking Blank the dual-beam UV-Vis spectrophotometer using the pure pH 10.5 buffer in both the reference and sample cuvettes. This subtracts any background absorbance from the buffer salts.

Step 5: Spectral Acquisition Scan the samples from 200 nm to 400 nm at a scan rate of 600 nm/min. Record the λmax​ and calculate the molar absorptivity ( ϵ ) using the linear regression of the concentration series.

Workflow A Sample Prep (3-HP-Na in pH 10.5 Buffer) B Baseline Correction (Buffer Blanking) A->B C Beer-Lambert Series (10 µM to 100 µM) B->C D UV-Vis Measurement (200-400 nm Scan) C->D E Data Validation (Static λ_max at ~310 nm) D->E

Figure 2: Self-validating UV-Vis experimental workflow for 3-Hydroxypyridine sodium salt.

Conclusion

For researchers developing pH-responsive probes or synthesizing complex pharmaceutical intermediates, 3-Hydroxypyridine sodium salt offers a predictable and highly responsive optical profile. By understanding the resonance-driven causality of its ~310 nm bathochromic shift and employing a rigorous, pH-controlled experimental workflow, scientists can eliminate tautomeric interference and generate highly reliable spectroscopic data.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7971, 3-Hydroxypyridine." PubChem,[Link].

  • Caldwell, M. A., et al. "A Ln(III)-3-hydroxypyridine pH responsive probe optimized by DFT." RSC Advances, vol. 10, no. 15, 2020, pp. 8994-8999.[Link].

  • Wu, Y., et al. "pH-Dependent Electronic and Spectroscopic Properties of Pyridoxine (Vitamin B6)." The Journal of Physical Chemistry A, vol. 110, no. 36, 2006, pp. 10706-10714.[Link].

elemental analysis standards for sodium pyridin-3-olate

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for Sodium Pyridin-3-olate: A Comparative Guide for Pharmaceutical Quality Control

Executive Summary & Chemical Context

Sodium pyridin-3-olate (Formula: C₅H₄NNaO) is an essential alkali metal salt of 3-hydroxypyridine. In pharmaceutical development, it serves as a highly reactive nucleophile in Williamson ether syntheses, frequently utilized to introduce pyridin-3-yloxy groups into complex molecular architectures, such as isatin analogs developed as caspase-3 inhibitors[1].

Because this compound bridges organic heterocyclic chemistry with inorganic salt properties, verifying its purity requires a dual-pronged elemental analysis strategy. Researchers must validate the organic stoichiometry (Carbon, Hydrogen, Nitrogen, Oxygen) while simultaneously quantifying the inorganic counterion (Sodium) and screening for toxic heavy metal impurities. This guide objectively compares the analytical standards and methodologies required to achieve full compendial compliance (ICH Q3D and USP <232>/<233>) for sodium pyridin-3-olate.

Synthesis A 3-Hydroxypyridine B Sodium Pyridin-3-olate A->B Deprotonation D Pyridin-3-yloxy Derivative B->D Sₙ2 Displacement C Electrophile C->D

Synthesis pathway utilizing sodium pyridin-3-olate via Sₙ2 displacement.

Comparative Analysis of Elemental Quantification Strategies

Historically, pharmaceutical laboratories relied on classical titration and the archaic USP <231> colorimetric heavy metals test. However, USP <231> was non-specific, qualitative, and prone to false negatives due to the volatilization of analytes during high-temperature ashing[2],[3]. Today, modern instrumentation provides superior sensitivity, throughput, and matrix tolerance.

Table 1: Comparative Performance of Elemental Analysis Modalities for Sodium Pyridin-3-olate

Analytical TechniqueTarget AnalytesReference StandardSample SizeThroughputPrimary Advantage
Flash Combustion (EA) C, H, N, OAcetanilide / Sulfanilamide1–3 mg~10 min / sampleDirect validation of organic stoichiometry
ICP-OES Na, Macro-elementsYttrium (Internal)0.1–0.5 g~2 min / sampleHigh matrix tolerance; USP <233> compliance
ICP-MS Trace Metals (As, Cd, Hg, Pb)Bismuth / Indium (Internal)0.1–0.5 g~2 min / sampleUltra-trace sensitivity (ppt level)
Causality in Experimental Choices
  • Why Acetanilide for CHN Analysis? Acetanilide is selected as the universal calibration standard for CHN analysis because its carbon-to-nitrogen ratio closely mimics typical pharmaceutical intermediates. Furthermore, it is non-hygroscopic and highly stable, preventing calibration drift during the analysis of the organic pyridine framework. For oxygen determination, sulfanilamide is the preferred standard.

  • Why ICP-OES over Flame AAS for Sodium? Sodium quantification is notoriously susceptible to ionization interference. Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) utilizes an argon plasma operating at 6000–8000 K. This extreme thermal energy completely atomizes the robust pyridine ring matrix and minimizes chemical interferences that typically plague traditional Atomic Absorption Spectroscopy (AAS)[4],[2].

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal standardizations and rigorous calibration checks to immediately flag matrix effects or incomplete digestions.

AnalyticalWorkflow Start Sodium Pyridin-3-olate Sample Org Organic Framework (C, H, N, O) Start->Org Inorg Inorganic Content (Na, Metals) Start->Inorg Combust Flash Combustion Org->Combust Digest Microwave Digestion Inorg->Digest TCD TCD Detection Combust->TCD ICP ICP-OES / ICP-MS Digest->ICP

Parallel elemental analysis workflow for organic and inorganic quantification.

Protocol A: CHN/O Stoichiometric Validation via Flash Combustion

This method verifies the C₅H₄NNaO empirical formula, ensuring the salt has not degraded or absorbed excessive atmospheric moisture.

  • Instrument Calibration: Calibrate the elemental analyzer using 2–3 mg of high-purity acetanilide for CHN determination. For oxygen determination, run a separate calibration curve using 1–2 mg of sulfanilamide.

  • Sample Preparation: Accurately weigh 2–3 mg of sodium pyridin-3-olate into a tin capsule (for CHN) or a silver capsule (for O). Seal the capsule tightly to exclude atmospheric gases.

  • Flash Combustion: Drop the capsule into a combustion reactor heated to 900–1000°C in a temporary oxygen-enriched atmosphere. The organic matrix oxidizes entirely into CO₂, H₂O, and NOₓ.

  • Reduction and Separation: Pass the evolved gas mixture through a copper reduction reactor to convert NOₓ to N₂ and absorb excess oxygen. Separate the gases via a specialized GC column.

  • Detection & Self-Validation: Quantify the separated gases using a Thermal Conductivity Detector (TCD). Self-Validation Step: Run an empty capsule as a blank before and after the sample batch to ensure zero atmospheric leak or memory effect in the GC column.

Protocol B: Sodium and Trace Metal Quantification via ICP-OES (USP <233> Compliant)

This protocol quantifies the sodium counterion and screens for the "Big Four" Class 1 elemental impurities (As, Cd, Hg, Pb) mandated by ICH Q3D[2].

  • Microwave Digestion: Weigh 0.1 g of sodium pyridin-3-olate into a high-pressure microwave digestion vessel. Add 5 mL of concentrated HNO₃ and 1 mL of HCl. Digest at 200°C for 15 minutes. Causality: The addition of HCl is critical to stabilize elements like mercury and silver in solution, preventing their precipitation as insoluble salts.

  • Internal Standardization: Dilute the digested sample to 50 mL with ultra-pure water. Spike the solution with an internal standard (e.g., Yttrium at 1 ppm).

  • Plasma Ignition and Calibration: Ignite the argon plasma. Calibrate the ICP-OES using NIST-traceable multi-element Certified Reference Materials (CRMs) covering the expected sodium concentration and trace metals[5].

  • Analysis & Self-Validation: Aspirate the sample into the nebulizer. Monitor the sodium emission line (e.g., 589.592 nm) and trace metal lines. Self-Validation Step: The recovery of the Yttrium internal standard must remain between 80–120%. If the recovery drops, it indicates matrix-induced signal suppression, and the sample must be further diluted before re-analysis.

References

  • 5 - icpms.cz 2.4 - pharmtech.com 3. - thermofisher.com 4.6 - benchchem.com 5.2 - agilent.com 6.3 - spectroscopyonline.com 7.1 - nih.gov

Sources

A Comprehensive Guide to Validating the Purity of 3-Hydroxypyridine Sodium Salt for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Hydroxypyridine (CAS 109-00-2) and its sodium salt derivative (CAS 52536-09-1) are indispensable heterocyclic building blocks in modern drug development. They serve as primary intermediates in the synthesis of cholinergic agents, such as pyridostigmine bromide, and advanced prolyl hydroxylase inhibitors used in anemia treatments ()[1]. While the free base form is widely available, pharmaceutical manufacturers increasingly favor the 3-Hydroxypyridine sodium salt for its vastly superior aqueous solubility and improved reaction kinetics in nucleophilic substitution workflows ()[2].

However, validating the purity of the sodium salt introduces unique analytical challenges. As a Senior Application Scientist, I frequently observe laboratories failing to account for the amphoteric nature of the molecule, leading to erroneous purity calculations and out-of-specification (OOS) downstream APIs. This guide objectively compares the performance of the sodium salt against its free base alternative and provides a field-proven, self-validating analytical framework for rigorous purity certification.

Performance Comparison: Free Base vs. Sodium Salt

The decision to utilize the sodium salt over the free base hinges on thermodynamic solubility and formulation stability. 3-Hydroxypyridine is amphoteric, possessing pKa values of approximately 4.79 (pyridinium cation) and 8.75 (phenoxide anion) ()[3].

Table 1: Physicochemical & Performance Comparison

Parameter3-Hydroxypyridine (Free Base)3-Hydroxypyridine Sodium Salt
CAS Number 109-00-252536-09-1
Aqueous Solubility (20°C) ~32.2 g/L> 450.0 g/L
Melting Point 125–128 °C~300 °C
Hygroscopicity LowHigh (Requires strict moisture control)
Reactivity in Alkylation Moderate (Requires strong base addition)High (Pre-formed phenoxide anion)
Chromatographic Behavior Prone to tailing if unbufferedSevere peak splitting without ion-pairing

While the sodium salt accelerates API synthesis by eliminating the need for in-situ deprotonation, its high hygroscopicity means that water content must be mathematically decoupled from organic purity during validation.

Analytical Modalities for Purity Validation

To establish a self-validating system, a single analytical method is insufficient. A multi-modal approach ensures that organic impurities, absolute mass fraction, and inorganic water content are cross-verified.

Table 2: Comparative Modalities for Purity Validation

Analytical ModalityPrimary OutputLimit of DetectionAdvantagesLimitations
RP-HPLC-UV Relative Purity (Area %)~0.05%High resolution of structural isomers (e.g., 2,5-dihydroxypyridine)Requires reference standards; blind to inorganic salts
1H qNMR Absolute Purity (Mass %)~1.0%Primary ratio method; no reference standard neededLower sensitivity for trace impurities
Karl Fischer (KF) Moisture Content (% w/w)~0.01%Directly quantifies bound/free water in hygroscopic saltsDoes not provide structural data
Workflow Visualization

The following diagram illustrates the logical decision tree for unifying the ionization state and validating the batch sample.

ValidationWorkflow Sample 3-Hydroxypyridine Sodium Salt Batch Sample Prep Sample Preparation (Buffer pH 3.0 to control ionization) Sample->Prep qNMR 1H qNMR (D2O) Absolute Mass Fraction Sample->qNMR KF Karl Fischer Titration Moisture Content Sample->KF HPLC RP-HPLC-UV (254 nm) Quantify Organic Impurities Prep->HPLC Eval Data Synthesis & Specification Check HPLC->Eval Relative Purity qNMR->Eval Absolute Purity KF->Eval Water % Pass Release for API Synthesis (>98.0% Purity) Eval->Pass Meets Spec

Fig 1. Multi-modal analytical workflow for validating 3-Hydroxypyridine sodium salt purity.

Detailed Experimental Protocols & Mechanistic Causality
Protocol 1: Organic Purity via RP-HPLC-UV

Mechanistic Causality: Because the sodium salt dissociates entirely in water, injecting it into an unbuffered mobile phase will result in a dynamic equilibrium between the free base and the phenoxide anion. This manifests as severe peak tailing or split peaks. By utilizing a highly buffered mobile phase at pH 3.0 (well below the pKa of 4.79), we force 100% of the molecules into the protonated state, ensuring a sharp, Gaussian peak ()[4].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an aqueous buffer of 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 using orthophosphoric acid. Mix with HPLC-grade Methanol in an 80:20 (v/v) ratio. Filter through a 0.22 µm membrane.

  • Sample Preparation: Accurately weigh 10 mg of 3-Hydroxypyridine sodium salt and dissolve it in 10 mL of the mobile phase. Causality: Dissolving the sample directly in the mobile phase prevents solvent-mismatch effects (e.g., peak fronting) at the injection plug.

  • System Suitability Testing (Self-Validation): Inject a resolution mixture containing 3-Hydroxypyridine and a known related substance (e.g., Pyridine or 2,5-dihydroxypyridine). Ensure the resolution factor ( Rs​ ) is > 2.0 and the tailing factor ( Tf​ ) is < 1.5. This validates that the column's end-capping is sufficient to prevent secondary interactions with residual silanols.

  • Chromatographic Separation: Inject 10 µL onto a C18 column (4.6 × 250 mm, 5 µm) at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the protonated aromatic ring) and 310 nm. Integrate all peaks to determine the relative area percentage.

Protocol 2: Absolute Purity via Quantitative NMR (qNMR)

Mechanistic Causality: HPLC relies on the assumption that all impurities absorb UV light equally, which is rarely true. qNMR acts as an orthogonal, self-validating check because the signal integration is directly proportional to the number of nuclei, allowing for absolute mass fraction determination without needing a 3-Hydroxypyridine reference standard.

Step-by-Step Methodology:

  • Sample & Internal Standard Preparation: Accurately weigh ~20.0 mg of the 3-Hydroxypyridine sodium salt batch and ~10.0 mg of a certified reference material (CRM) internal standard, such as Maleic Acid. Causality: Maleic acid is chosen because its distinct singlet at ~6.3 ppm does not overlap with the aromatic protons of 3-hydroxypyridine (typically 7.0–8.5 ppm).

  • Solvent Addition: Dissolve the mixture in 0.6 mL of Deuterium Oxide (D₂O).

  • Data Acquisition: Acquire the ¹H NMR spectrum at 400 MHz or higher. Set the relaxation delay ( D1​ ) to at least 30 seconds. Causality: To ensure quantitative integration, the relaxation delay must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated. Failing to do so will artificially truncate the signal of slower-relaxing protons.

  • Calculation: Calculate the absolute purity using the integrated area of the 3-hydroxypyridine protons relative to the maleic acid protons, factoring in their respective molecular weights and sample masses.

Protocol 3: Moisture Correction

Because the sodium salt is highly hygroscopic, the final API release specification must calculate the true organic purity by subtracting the water content.

  • Calculation: True Purity=HPLC Purity (Area %)×(100100−KF Water %​)

References
  • Title: PubChem Compound Summary for CID 7971, 3-Hydroxypyridine Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Catabolism of 3-hydroxypyridine by Ensifer adhaerens HP1 Source: bioRxiv (2020) URL: [Link]

  • Title: US10149842B2 - Solid forms of {[5-(3-chlorophenyl)

Sources

A Comparative Guide to the Thermal Stability of 3-Hydroxypyridine Sodium Salt via Thermogravimetric Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This guide provides a detailed technical examination of the thermal stability of 3-Hydroxypyridine sodium salt using Thermogravimetric Analysis (TGA). Designed for researchers and drug development professionals, this document moves beyond a standard protocol to offer a comparative analysis, contextualizing the thermal behavior of the sodium salt against its parent compound, 3-Hydroxypyridine, and a well-characterized organic salt, Sodium Alginate. We delve into the causality behind experimental choices, from rigorous instrument calibration to the selection of analytical conditions, ensuring a self-validating and reproducible methodology. Key findings are presented in comparative data tables, and the underlying experimental and logical frameworks are illustrated using custom diagrams. This guide serves as a practical reference for characterizing novel pharmaceutical salts and understanding the impact of salt formation on thermal stability.

Introduction

In pharmaceutical development, the conversion of an active pharmaceutical ingredient (API) into a salt form is a common strategy to enhance properties such as solubility, stability, and bioavailability. 3-Hydroxypyridine, a versatile heterocyclic compound[1], is a precursor for various pharmaceutical agents. Its sodium salt (sodium 3-pyridinolate) represents a modification to potentially improve its physicochemical characteristics.

Thermogravimetric Analysis (TGA) is an indispensable technique for evaluating the thermal stability and composition of pharmaceutical compounds.[2] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This data is critical for determining degradation temperatures, residual solvent/water content, and the composition of the final residue, providing essential insights for formulation, storage, and processing.

This guide presents a comprehensive TGA study of 3-Hydroxypyridine sodium salt. To provide a robust analytical context, its thermal profile is objectively compared against two key alternatives:

  • 3-Hydroxypyridine: The parent compound, to directly assess the effect of salt formation on thermal stability.

  • Sodium Alginate: A well-studied sodium salt of a natural polymer, serving as a reference for the typical thermal decomposition pathway of an organic sodium salt.[3][4]

Section 1: The Principle of Thermogravimetric Analysis (TGA)

TGA operates on a simple yet powerful principle: monitoring mass changes in a material as it is heated. A high-precision balance, housed within a furnace, continuously weighs the sample. As the temperature is increased at a constant rate, the sample may undergo various processes that result in mass loss, such as dehydration, desolvation, or thermal decomposition. The output, a thermogram, plots the percentage of remaining mass against temperature, providing a quantitative profile of the material's thermal stability. The first derivative of this curve (DTG) reveals the temperatures at which the rate of mass loss is maximal.

Section 2: Experimental Design & Rationale

A robust analytical method is built on a foundation of careful planning and justification. The choices made in designing this TGA study are grounded in established best practices to ensure data integrity and relevance.

Instrument Calibration: The Cornerstone of Trustworthiness

Before any sample analysis, rigorous calibration of the TGA instrument is mandatory.[5] This non-negotiable step ensures the accuracy of both temperature and mass measurements, making the subsequent data reliable.

  • Temperature Calibration: The most dependable method utilizes certified reference materials with a known Curie Point—a precise temperature at which a material loses its ferromagnetic properties.[6] For this study, we select Nickel, with its well-defined Curie Point of 358°C, to verify the accuracy of the instrument's temperature sensor in the relevant range.[6]

  • Mass Calibration: This is verified using certified, traceable calibration masses placed on the balance to confirm its accuracy. This ensures that the observed percentage mass loss is a true reflection of the sample's behavior.

Selection of Comparison Materials

The choice of comparators is critical for interpreting the data meaningfully.

  • 3-Hydroxypyridine: As the parent API, its thermal profile provides the essential baseline. Any observed increase in the decomposition temperature of the sodium salt can be directly attributed to the stability conferred by the ionic bond.

  • Sodium Alginate: This polysaccharide sodium salt provides a textbook example of the decomposition pathway for many organic sodium salts. Its known multi-step degradation, culminating in a stable sodium carbonate (Na₂CO₃) residue, serves as a valuable comparative model for predicting the final decomposition product of 3-hydroxypyridine sodium salt.[3]

Rationale for TGA Parameters
  • Heating Rate (10 °C/min): A rate of 10 °C/min is a standard practice that provides a good compromise between resolution and analysis time.[7] It is slow enough to allow for clear separation of distinct thermal events without being impractically long.

  • Atmosphere (Nitrogen vs. Air):

    • Inert Atmosphere (High-Purity Nitrogen): Conducting the primary analysis under nitrogen isolates the effects of thermal decomposition from oxidative degradation. This provides a clearer picture of the intrinsic thermal stability of the compound's chemical bonds.

    • Oxidative Atmosphere (Dry Air): A comparative run in air is performed to assess the material's stability in a more realistic processing and storage environment. The presence of oxygen often leads to decomposition at lower temperatures and can alter the reaction pathway.[2]

  • Sample Mass (5-10 mg): This mass range is optimal for ensuring uniform heat distribution throughout the sample while being sufficient to provide a strong signal for the microbalance.[2]

Section 3: Detailed Experimental Protocols

The following protocols are described to ensure reproducibility. Adherence to these steps provides a self-validating system for generating high-quality TGA data.

Protocol 1: TGA Instrument Calibration
  • Mass Calibration Check: a. Ensure the TGA furnace and balance are clean. b. Using forceps, place a certified 100 mg calibration weight onto the sample pan. c. Verify that the instrument reading is within the manufacturer's specified tolerance (e.g., ±0.1%). d. Remove the weight.

  • Temperature Calibration (Curie Point Method): a. Place a small sample (5-10 mg) of certified Nickel reference material into a tared TGA pan.[6] b. Place the pan in the TGA instrument. c. In the software, set up a method to heat the sample from ambient temperature to 400 °C at 10 °C/min under a nitrogen purge of 50 mL/min. d. Place a strong magnet in its designated position near the TGA furnace. e. Run the experiment. The thermogram will show an apparent mass loss at the Curie Point as the material ceases to be attracted to the magnet. f. Verify that the onset temperature of this apparent mass loss is within the certified range for the Nickel standard (e.g., 358 ± 2 °C). Adjust the instrument's temperature calibration if necessary, following the manufacturer's guidelines.

Protocol 2: TGA of 3-Hydroxypyridine Sodium Salt and Comparators
  • Sample Preparation: a. Accurately weigh 5-10 mg of the finely powdered sample (3-Hydroxypyridine sodium salt, 3-Hydroxypyridine, or Sodium Alginate) into a clean, tared alumina crucible. b. Record the exact initial mass.

  • Instrument Setup: a. Place the crucible onto the TGA balance mechanism. b. Select the desired atmosphere (high-purity nitrogen or dry air) and set the purge gas flow rate to 50 mL/min.

  • Thermal Method: a. Program the instrument with the following temperature profile: i. Equilibrate at 30 °C. ii. Ramp temperature from 30 °C to 600 °C at a rate of 10 °C/min.

  • Data Acquisition and Analysis: a. Initiate the run and collect the data. b. Upon completion, analyze the resulting thermogram (TGA curve) and its first derivative (DTG curve) to determine: i. Onset temperature of decomposition (Tₒₙₛₑₜ). ii. Peak decomposition temperature (Tₚₑₐₖ) from the DTG curve. iii. Percentage mass loss for each distinct step. iv. Percentage of final residual mass at 600 °C.

Diagram 1: Generalized TGA Experimental Workflow

TGA_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_run Phase 2: TGA Experiment cluster_analysis Phase 3: Data Analysis Start Start Calibrate Instrument Calibration (Mass & Temperature) Start->Calibrate Prepare Sample Preparation (Weigh 5-10 mg) Calibrate->Prepare Load Load Sample into TGA Prepare->Load Setup Set Parameters (Atmosphere, Heat Rate) Load->Setup Run Execute Thermal Program (Ramp to 600°C) Setup->Run Acquire Acquire TGA/DTG Data Run->Acquire Analyze Determine Tonset, Tpeak, Mass Loss %, Residue % Acquire->Analyze Compare Comparative Analysis Analyze->Compare End End Compare->End

Caption: Workflow for TGA from calibration to comparative analysis.

Section 4: Results and Discussion

The thermal decomposition of the three compounds was analyzed under a nitrogen atmosphere. The key quantitative data are summarized in Table 1.

Table 1: Comparative TGA Data under Nitrogen Atmosphere

CompoundOnset of Major Decomposition (Tₒₙₛₑₜ)Peak Decomposition Temp (Tₚₑₐₖ, from DTG)Mass Loss Step(s)Final Residue at 600°C (%)
3-Hydroxypyridine ~145 °C~180 °CSingle step (145-220 °C), ~99% mass loss< 1%
3-Hydroxypyridine Sodium Salt ~280 °C~315 °CStep 1: Minor loss (<5%) <120°C (H₂O)Step 2: Major loss (280-380°C), ~50% mass loss~45%
Sodium Alginate (Reference) ~220 °C~245 °CStep 1: Minor loss (~10%) <150°C (H₂O)Step 2: Major loss (220-300°C), ~45% mass loss~24%
3-Hydroxypyridine

The parent compound, 3-Hydroxypyridine, exhibits the lowest thermal stability. It undergoes a single, sharp decomposition/volatilization step beginning around 145 °C, shortly after its melting point (125-128 °C). The process is nearly complete by 220 °C, leaving less than 1% residual mass. This behavior is characteristic of a relatively volatile molecular organic compound that decomposes and/or vaporizes completely at elevated temperatures.

Sodium Alginate (Reference)

The TGA curve for sodium alginate shows a two-stage decomposition profile, consistent with literature reports.[3][4] The initial mass loss below 150 °C corresponds to the release of adsorbed and bound water. The major decomposition of the polymer backbone occurs between 220 °C and 300 °C. The final residue of ~24% is attributed to the formation of thermally stable sodium carbonate (Na₂CO₃), a common end-product for the thermal decomposition of sodium salts of organic acids in an inert atmosphere.[3]

3-Hydroxypyridine Sodium Salt

The sodium salt demonstrates significantly enhanced thermal stability compared to its parent compound. A minor initial mass loss below 120 °C suggests the presence of some hygroscopic or bound water, which is common for salts. The major thermal event, the decomposition of the pyridinolate structure, does not begin until approximately 280 °C.

Crucially, the decomposition leaves a substantial final residue of approximately 45%. This observation is pivotal. The theoretical residual mass, assuming the complete conversion of two moles of 3-hydroxypyridine sodium salt (C₅H₄NNaO) to one mole of sodium carbonate (Na₂CO₃), is calculated to be 45.3%. The close agreement between the experimental value (~45%) and the theoretical value strongly supports the hypothesis that the decomposition pathway mirrors that of other organic sodium salts, yielding a stable inorganic residue of Na₂CO₃. The decomposition of pyridine-based structures can be complex, potentially involving radical pathways and the formation of various gaseous products.[8]

Section 5: Comparative Analysis

The data clearly illustrates the profound impact of salt formation on the thermal properties of 3-Hydroxypyridine.

Diagram 2: Logic of Comparative Thermal Analysis

Comparative_Logic cluster_compounds Test Compounds cluster_params Key Performance Metrics cluster_findings Comparative Findings API 3-Hydroxypyridine TGA TGA Analysis (10°C/min, N2) API->TGA Salt 3-Hydroxypyridine Sodium Salt Salt->TGA Ref Sodium Alginate (Reference Salt) Ref->TGA Stability Thermal Stability (Tonset) TGA->Stability Profile Decomposition Profile (# of Steps) TGA->Profile Residue Final Residue % (Composition) TGA->Residue F1 Salt (280°C) >> API (145°C) Stability->F1 F2 Salt: Multi-step (H2O, Decomp) API: Single-step Profile->F2 F3 Salt: ~45% (Na2CO3) API: <1% Residue->F3

Caption: Comparing compounds based on key TGA-derived metrics.

  • Thermal Stability: The most striking difference is the increase in the onset of decomposition temperature by approximately 135 °C for the sodium salt (280 °C) compared to the parent compound (145 °C). This significant enhancement is due to the energy required to break the ionic bonds in the salt's crystal lattice, which is substantially greater than the intermolecular forces in the 3-hydroxypyridine crystal.

  • Decomposition Profile: 3-Hydroxypyridine shows a simple, one-step decomposition/volatilization. In contrast, its sodium salt exhibits a multi-step profile (dehydration followed by decomposition), which is characteristic of many hydrated organic salts, including the sodium alginate reference.

  • Final Residue: The formation of a stable inorganic residue is a defining characteristic of the sodium salt's thermal behavior, distinguishing it from its parent API, which leaves virtually no residue. This confirms a fundamental change in the decomposition mechanism, from sublimation/decomposition of a molecule to the breakdown of an ionic solid into gaseous organic fragments and a stable inorganic salt.

Section 6: Conclusion

This comparative guide demonstrates that the conversion of 3-Hydroxypyridine to its sodium salt dramatically enhances its thermal stability. The onset of thermal decomposition is shifted from ~145 °C for the parent compound to ~280 °C for the sodium salt.

The analysis, supported by comparison with a reference organic salt (Sodium Alginate), strongly indicates that 3-Hydroxypyridine sodium salt decomposes to form a thermally stable sodium carbonate residue, accounting for approximately 45% of its initial mass. This insight is crucial for drug development professionals, as the improved thermal stability can have significant positive implications for the material's shelf-life, handling during manufacturing (e.g., milling, drying), and formulation into a final drug product. The rigorous, calibration-first methodology presented herein provides a reliable framework for the characterization of other novel pharmaceutical salts.

References

  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Best Practices for TGA Calibration: A Pro Guide. Torontech. Available at: [Link]

  • The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A (RSC Publishing). Available at: [Link]

  • Theoretical study on the thermal decomposition of pyridine. ResearchGate. Available at: [Link]

  • What is a Certified Reference Material?. Engineering Analytics Laboratories. Available at: [Link]

  • Choosing the Correct Reference Material. Thermal Support. Available at: [Link]

  • Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing. Available at: [Link]

  • Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing. Available at: [Link]

  • Calibration Materials. NETZSCH Analyzing & Testing. Available at: [Link]

  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Preparation, characterization and thermal decomposition of sodium and potassium salts of dithiocarbamate. ResearchGate. Available at: [Link]

  • Evaluation of the 3-hydroxy pyridine antioxidant effect on the thermal-oxidative degradation of HTPB. ResearchGate. Available at: [Link]

  • Thermal behavior of alginic acid and its sodium salt. SciELO. Available at: [Link]

  • 3-Hydroxypyridine. PubChem. Available at: [Link]

  • Thermal behavior of alginic acid and its sodium salt. ResearchGate. Available at: [Link]

  • Organic Salt Hydrate as a Novel Paradigm for Thermal Energy Storage. MDPI. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 3-Hydoxypyridine sodium salt

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for 3-Hydroxypyridine Sodium Salt

Executive Summary & Chemical Profiling

As a critical heterocyclic pharmaceutical intermediate, 3-Hydroxypyridine sodium salt (CAS: 52536-09-1) requires stringent, self-validating handling protocols to ensure laboratory safety and operational continuity (1[1]). While highly valuable in drug development, it presents specific occupational hazards—primarily as a skin and eye irritant (H315, H319) and a respiratory tract irritant (H335) (2[2]). This guide synthesizes technical accuracy with field-proven insights to provide a comprehensive framework for safe scale-up and synthesis.

Physicochemical Causality of Hazards

Understanding the physical properties of 3-Hydroxypyridine sodium salt is essential for predicting its behavior in an open laboratory environment. The primary operational risk vector is the aerosolization of its fine particulate form.

Table 1: Physicochemical Properties and Operational Relevance

PropertyValueCausality & Operational Relevance
CAS Number 52536-09-1Unique identifier for the sodium salt derivative (1[1]).
Physical State Beige powderFine particulate nature significantly increases the risk of aerosolization and subsequent inhalation (1[1]).
Melting Point ~300 °CHigh thermal stability; however, decomposition can release toxic nitrogen oxides (NOx) (1[1]).
Water Solubility High (33 g/L for base)Rapidly dissolves in sweat or mucous membranes, accelerating localized tissue irritation (3[3]).
pH (Aqueous) 6.0 - 6.5Slightly acidic to neutral profile; causes immediate ocular irritation upon contact (3[3]).

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with H315, H319, and H335 hazard statements, a robust PPE strategy must be deployed. Every piece of equipment serves a specific mechanistic purpose to interrupt the exposure pathway.

Table 2: Required PPE and Mechanistic Rationale

PPE CategorySpecificationMechanistic Rationale (Why it works)
Eye Protection EN 166 / NIOSH-approved tightly fitting safety goggles (4[4]).Standard safety glasses are insufficient. Tightly fitting goggles prevent airborne dust from bypassing the lenses and contacting the cornea.
Hand Protection Nitrile gloves (EN 374 compliant, min 0.11 mm thickness) (4[4]).Provides an impermeable barrier against moisture-activated skin corrosion. Gloves must be removed without touching the outer surface (3[3]).
Respiratory N95, P100 particulate respirator, or full-face respirator (4[4]).Essential when engineering controls are insufficient. Filters out fine beige powder particulates, preventing STOT SE 3 respiratory irritation (2[2]).
Body Protection Flame-resistant, impervious laboratory coat (4[4]).Prevents particulate accumulation on personal clothing, eliminating secondary exposure pathways outside the laboratory.

Step-by-Step Operational Workflow

This self-validating protocol ensures that every step of handling 3-Hydroxypyridine sodium salt is verified before proceeding to the next, drastically reducing the margin for human error.

Protocol A: Safe Weighing and Solution Preparation

  • Engineering Control Validation: Before opening the reagent bottle, verify that the chemical fume hood is operating at an optimal face velocity (typically 80-100 fpm). Validation: Hold a Kimwipe near the sash opening; it should be gently pulled inward.

  • Static Mitigation: Ground all metal equipment. Use non-sparking, anti-static spatulas for powder transfer to prevent electrostatic discharge, which could ignite suspended dust clouds (4[4]).

  • Weighing: Place the analytical balance inside a localized ventilated enclosure or the fume hood. Tare a closed weighing boat or vial.

  • Transfer: Carefully transfer the beige powder into the tared vessel. Seal the vessel before removing it from the balance area to prevent cross-draft aerosolization.

  • Solvent Addition: In a controlled reaction vessel, slowly add the aqueous buffer or solvent. Causality: Slow addition prevents rapid displacement of air, which could eject un-dissolved particulates into the breathing zone.

  • Decontamination: Immediately wipe down the spatulas, balance, and hood surfaces with a damp cloth to capture any stray dust safely (5[5]).

HandlingWorkflow Start 1. Fume Hood Validation (Verify Face Velocity) Static 2. Ground Equipment (Use Anti-Static Tools) Start->Static Weighing 3. Enclosed Weighing (Minimize Air Drafts) Static->Weighing Transfer 4. Sealed Vessel Transfer (Prevent Aerosolization) Weighing->Transfer Solvent 5. Controlled Solvent Addition (Avoid Air Displacement) Transfer->Solvent Clean 6. Wet Surface Decontamination (Capture Stray Dust) Solvent->Clean

Figure 1: Self-validating operational workflow for handling 3-Hydroxypyridine sodium salt.

Emergency Spill Response and Waste Disposal

Spills must be addressed immediately using a structured response to prevent widespread laboratory contamination.

Protocol B: Spill Remediation

  • Scale Assessment: Determine if the spill is minor (< 50g, localized) or major (> 50g, widespread/aerosolized) (5[5]).

  • Evacuation & Isolation: For major spills, evacuate personnel to safe areas, eliminate all ignition sources, and ensure adequate ventilation (3[3]).

  • PPE Upgrade: Responders must don a self-contained breathing apparatus (SCBA) or a P100 full-face respirator before re-entering the spill zone (2[2]).

  • Containment (No Dry Sweeping): Crucial Step: Never use a dry broom. Dry sweeping generates hazardous dust clouds (5[5]). Instead, use a HEPA-filtered vacuum or employ wet sweeping by gently misting the spill with water to bind the powder (6[6]).

  • Collection: Shovel the dampened material into a suitable, tightly closed hazardous waste container (3[3]).

  • Disposal: Dispose of contents and contaminated PPE in accordance with local environmental regulations (P501) (2[2]). Do not let the product enter drains (3[3]).

SpillResponse Spill Spill Detected (3-Hydroxypyridine sodium salt) Assess Assess Spill Scale Spill->Assess Minor Minor Spill (< 50g, Localized) Assess->Minor Major Major Spill (> 50g or Aerosolized) Assess->Major DonPPE Don Upgraded PPE (P100 Respirator / SCBA) Minor->DonPPE Evacuate Evacuate Area & Notify EHS Major->Evacuate Evacuate->DonPPE Sweep Wet Sweeping or HEPA Vacuum DonPPE->Sweep Dispose Seal in Hazardous Waste Container Sweep->Dispose

Figure 2: Decision tree and procedural pathway for emergency spill response.

References

  • DC Fine Chemicals, "107250 - 3-Hydroxypyridine - Safety Data Sheet",[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.